1-(2,4-Dimethylphenyl)-3-methylthiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAOAIZJMMTSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157793 | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-55-2 | |
| Record name | N-(2,4-Dimethylphenyl)-N′-methylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(2,4-xylyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea
This technical guide provides a comprehensive overview of the synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea, a disubstituted thiourea derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, a generalized experimental protocol, and the expected physicochemical properties of the target compound.
Introduction
Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and material science. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound this compound is an unsymmetrical thiourea featuring a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of the thiourea backbone. The synthesis of such molecules is of interest for creating libraries of compounds for biological screening and for use as intermediates in the synthesis of more complex heterocyclic systems.
The primary synthetic route to this compound involves the nucleophilic addition of methylamine to 2,4-dimethylphenyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.
Synthetic Pathway
The synthesis of this compound is achieved through a straightforward one-step process. The core of this synthesis is the reaction between an isothiocyanate and a primary amine. In this specific case, 2,4-dimethylphenyl isothiocyanate serves as the electrophile, and methylamine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.
An In-depth Technical Guide to the Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea, a disubstituted thiourea derivative with potential applications in various fields of chemical and pharmaceutical research. This document outlines a reliable two-step synthesis protocol, including detailed experimental procedures, and provides key physical and analytical data for the target compound.
Chemical Overview and Properties
N-(2,4-dimethylphenyl)-N'-methylthiourea, also known as 1-(2,4-dimethylphenyl)-3-methylthiourea, is an organic compound with the molecular formula C₁₀H₁₄N₂S. Its chemical structure features a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of a thiourea core.
| Property | Value |
| CAS Number | 13278-55-2[1] |
| Molecular Formula | C₁₀H₁₄N₂S |
| Molecular Weight | 194.30 g/mol |
| Boiling Point | 277.2 °C (Predicted)[1] |
| Density | 1.131 g/cm³ (Predicted)[1] |
| Appearance | White powder[2] |
Synthesis Pathway
The synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea is typically achieved through a two-step process. The first step involves the formation of an isothiocyanate intermediate from the corresponding primary amine. The second step is the reaction of this isothiocyanate with a primary amine to form the desired thiourea derivative.
Caption: A logical workflow for the two-step synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea.
Experimental Protocols
The following protocols are based on established methods for the synthesis of thiourea derivatives.[3][4][5] Researchers should adapt these procedures as necessary based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Synthesis of 2,4-Dimethylphenyl isothiocyanate
This procedure outlines the synthesis of the isothiocyanate intermediate from 2,4-dimethylaniline.
Method A: Using Thiophosgene
Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme caution.
-
Reagents and Materials:
-
2,4-Dimethylaniline
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or a similar base
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
Dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,4-dimethylphenyl isothiocyanate, which can be used in the next step without further purification or purified by vacuum distillation.
-
Method B: Using Carbon Disulfide
This method avoids the use of highly toxic thiophosgene.
-
Reagents and Materials:
-
2,4-Dimethylaniline
-
Carbon disulfide (CS₂)
-
A desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
-
-
Procedure:
-
To a stirred solution of 2,4-dimethylaniline (1.0 eq) and triethylamine (2.0 eq) in the chosen anhydrous solvent, add carbon disulfide (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Add the desulfurizing agent (e.g., DCC, 1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used).
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,4-dimethylphenyl isothiocyanate can be purified by column chromatography on silica gel or used directly in the subsequent step.
-
Step 2: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea
This final step involves the reaction of the isothiocyanate intermediate with methylamine.
-
Reagents and Materials:
-
2,4-Dimethylphenyl isothiocyanate (from Step 1)
-
Methylamine solution (e.g., 40% in water or 2M in THF or ethanol)
-
Ethanol or another suitable polar solvent
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude or purified 2,4-dimethylphenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
To the stirred solution, add the methylamine solution (1.1-1.2 eq) dropwise at room temperature. The reaction is often exothermic.
-
After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution during this time. Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure N-(2,4-dimethylphenyl)-N'-methylthiourea.
-
Characterization Data
While a specific peer-reviewed publication with detailed experimental and spectral data for N-(2,4-dimethylphenyl)-N'-methylthiourea was not identified in the literature search, the following table summarizes expected and reported data. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
| Data Type | Expected/Reported Value |
| Melting Point | Not explicitly found in the literature search. Typically, N,N'-disubstituted thioureas are crystalline solids with sharp melting points. |
| ¹H NMR | Expected signals would include: singlets for the two methyl groups on the phenyl ring (around 2.2-2.4 ppm), a singlet or doublet for the N'-methyl group (around 3.0-3.3 ppm), aromatic protons in the range of 6.9-7.2 ppm, and broad signals for the two N-H protons. |
| ¹³C NMR | Expected signals would include: peaks for the two aromatic methyl carbons (around 17-21 ppm), the N'-methyl carbon (around 31-35 ppm), aromatic carbons (in the range of 120-140 ppm), and the thiocarbonyl carbon (C=S) which is typically downfield (around 180-185 ppm). |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1450-1600 cm⁻¹), and a strong thiocarbonyl (C=S) stretching band (around 1300-1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 194.09. |
Logical Relationships in Synthesis
The synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea follows a logical progression of chemical transformations, each with specific requirements for reagents and conditions.
Caption: A diagram illustrating the logical relationships between reactants, intermediates, and the final product.
This guide provides a foundational protocol for the synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea. It is intended to be a starting point for experienced researchers who can adapt and optimize the procedures based on their specific needs and available resources. Standard laboratory safety practices should be strictly followed throughout all experimental work.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of 1-(2,4-Dimethylphenyl)-3-methylthiourea
An In-Depth Technical Guide to the Chemical Properties and Potential Biological Activities of 1-(2,4-Dimethylphenyl)-3-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide is a comprehensive overview based on the established chemical and biological properties of structurally analogous N-aryl-N'-alkylthiourea derivatives. The experimental protocols and potential activities described herein are extrapolated from studies on similar compounds and should be considered predictive.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1] Their applications span from antimicrobial and antifungal agents to urease inhibitors and anticancer therapeutics.[1][2] This technical guide focuses on the predicted chemical properties and potential biological activities of a specific unsymmetrical thiourea, this compound. Due to the scarcity of direct research on this compound, this document leverages data from closely related N-aryl-N'-alkylthioureas to provide a foundational understanding for researchers.
Chemical Properties
The chemical properties of this compound can be inferred from the general characteristics of N-substituted thioureas.
Structure and Predicted Spectroscopic Data
The structure of this compound consists of a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of a thiourea core.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H-NMR | Signals for NH protons (broad singlets), aromatic protons of the dimethylphenyl ring, and methyl protons.[3][4] |
| ¹³C-NMR | A characteristic signal for the thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[3][5] |
| IR Spectroscopy | Stretching vibrations for N-H bonds, C=S bond (around 707-750 cm⁻¹), and aromatic C-H bonds.[6][7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[6] |
Synthesis
The synthesis of unsymmetrical thioureas like this compound can be achieved through several established methods. A common and efficient approach involves the reaction of an appropriate isothiocyanate with an amine.[8]
A plausible synthesis would involve the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine or the reaction of methyl isothiocyanate with 2,4-dimethylaniline. The reaction is typically carried out in a suitable solvent like acetone or tetrahydrofuran at room temperature.[4][9]
Caption: Plausible synthetic route for this compound.
Potential Biological Activities
Thiourea derivatives are known to exhibit a wide range of biological activities. Based on structure-activity relationships of similar compounds, this compound could be investigated for the following properties.
Antimicrobial and Antifungal Activity
Thiourea derivatives are well-documented for their antibacterial and antifungal properties.[10][11][12] The presence of the lipophilic 2,4-dimethylphenyl group and the thiourea core suggests potential for activity against various pathogens.[13] Studies on similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][14]
Table 2: Potential Antimicrobial and Antifungal Targets
| Activity | Potential Target Microorganisms |
| Antibacterial | Staphylococcus aureus, Bacillus subtilis (Gram-positive)[12] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative)[12] | |
| Antifungal | Candida albicans, Aspergillus niger[12][14] |
Urease Inhibition
Many thiourea derivatives have been identified as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[15][16] The thiourea moiety can interact with the nickel ions in the active site of the enzyme, leading to its inhibition.
The proposed mechanism involves the coordination of the sulfur atom of the thiourea group to the nickel ions in the urease active site, thereby blocking the binding of the natural substrate, urea.
Caption: Hypothetical mechanism of urease inhibition.
Other Potential Activities
Thiourea derivatives have also been investigated for a variety of other biological activities, including:
-
Anticancer Activity: Some N-aryl-N'-(2-chloroethyl)ureas have shown antimitotic activity by targeting tubulin.[17]
-
Antiviral Activity [4]
-
Anti-inflammatory Activity [2]
Experimental Protocols
The following are generalized experimental protocols that can be adapted to evaluate the biological activities of this compound.
Synthesis and Characterization Workflow
Caption: General workflow for synthesis and characterization.
-
Dissolve 2,4-dimethylaniline (1 equivalent) in acetone.
-
Add methyl isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for several hours.[4]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[9]
-
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the spectra.[3]
-
IR Spectroscopy: Record the IR spectrum of the solid compound using a KBr pellet.[7]
-
Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.[6]
Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from established methods for determining urease inhibitory activity.[15][18]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the urease enzyme solution, a buffer solution (e.g., phosphate buffer), and the test compound solution at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[15][18]
-
Add a urea solution to initiate the enzymatic reaction and incubate again.
-
Stop the reaction and develop the color by adding phenol reagent and alkali reagent (containing sodium nitroprusside and sodium hypochlorite).[15][18]
-
Measure the absorbance at a specific wavelength (e.g., 625-630 nm) to quantify the ammonia produced.[19]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Table 3: Quantitative Data from Urease Inhibition Assays of Structurally Similar Compounds
| Compound Type | Target Urease | Reported IC₅₀ Values (µM) |
| N-monoarylacetothioureas | H. pylori urease | 0.16 - 52.5[15][18] |
| N,N'-disubstituted thioureas | Jack bean urease | 5.53 - 91.50[19] |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epa.niif.hu [epa.niif.hu]
- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. "Antimicrobial activity of some thiourea derivatives and their nickel a" by Hakan Arslan, Nizami Duran et al. [digitalcommons.uncfsu.edu]
- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-Dimethylphenyl)-3-methylthiourea, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents representative data based on closely related analogs and predicted spectral features. These tables provide a valuable reference for the characterization of this compound.
Table 1: Representative ¹H NMR Data for a Thiourea Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.59 | br s | 1H | N-H |
| 7.45 | br s | 1H | N-H |
| 7.20 - 6.90 | m | 3H | Ar-H |
| 2.82 | s | 3H | N-CH₃ |
| 2.30 | s | 3H | Ar-CH₃ |
| 2.15 | s | 3H | Ar-CH₃ |
Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.
Table 2: Representative ¹³C NMR Data for a Thiourea Derivative
| Chemical Shift (δ) ppm | Assignment |
| 182.7 | C=S (Thiourea) |
| 138.5 | Ar-C (quaternary) |
| 135.2 | Ar-C (quaternary) |
| 131.0 | Ar-CH |
| 127.1 | Ar-CH |
| 125.8 | Ar-CH |
| 31.5 | N-CH₃ |
| 21.0 | Ar-CH₃ |
| 18.2 | Ar-CH₃ |
Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.
Table 3: Representative IR Absorption Bands for a Thiourea Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium | N-H Stretching |
| 3050 - 3000 | Medium | C-H Stretching (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretching (Aliphatic) |
| 1600 - 1500 | Strong | N-H Bending, C=C Stretching (Aromatic) |
| 1350 - 1300 | Strong | C=S Stretching |
Note: Data is representative of N,N'-disubstituted thioureas. Actual absorption bands may vary in position and intensity.
Table 4: Representative Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 80 | [M - S - CH₃]⁺ |
| 121 | 60 | [C₈H₉N]⁺ |
| 91 | 40 | [C₇H₇]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.[1]
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use a 30° pulse angle and an acquisition time of approximately 4 seconds with no relaxation delay for compounds up to 350 Daltons.[1]
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method: Thin Solid Film [2][3]
Materials:
-
This compound sample (approx. 50 mg)[2]
-
Volatile solvent (e.g., methylene chloride or acetone)[2]
-
Salt plates (e.g., NaCl or KBr)
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[2]
-
Apply a drop of the resulting solution onto a clean, dry salt plate.[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.[4]
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.[4]
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electron Ionization (EI) [5][6]
Materials:
-
This compound sample
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).[6]
-
Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
References
An In-depth Technical Guide on the Solubility of 1-(2,4-Dimethylphenyl)-3-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4-Dimethylphenyl)-3-methylthiourea. Due to the limited availability of direct experimental data for this specific derivative, this document outlines a standardized experimental protocol for determining its solubility in various solvents. Furthermore, for comparative reference, solubility data for the parent compound, thiourea, is provided.
Introduction
This compound is a derivative of thiourea, a class of organosulfur compounds with diverse applications in medicinal chemistry and chemical synthesis. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. Understanding the solubility profile is therefore essential for researchers and scientists working with this compound.
Comparative Solubility Data: Thiourea
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 13.7[1] |
| Ethanol | 20 | 3.6[1] |
| Ethanol | 31.9 | 4.7[1] |
| Ethanol | 45 | 6.3[1] |
| Ethanol | 58 | 8.5[1] |
| Ethanol | 64.7 | 9.8[1] |
| Table 1: Solubility of Thiourea in Water and Ethanol. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used gravimetric method.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.) of analytical grade
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, accurately weigh the volumetric flask containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) of the compound in g/100 mL can be calculated using the following formula:
S = (m₂ - m₁) / V * 100
where:
-
m₁ is the mass of the empty volumetric flask.
-
m₂ is the mass of the volumetric flask with the dried solute.
-
V is the volume of the filtered saturated solution in mL.
-
-
-
Data Reporting:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The results should be reported as the mean of at least three independent measurements for each solvent and temperature.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While direct solubility data for this specific compound is currently unavailable, the provided experimental protocol offers a robust method for its determination. The comparative data for thiourea serves as a valuable reference point for anticipating its solubility behavior. Accurate solubility data is paramount for the successful application of this compound in research, particularly in the fields of drug discovery and development.
References
Potential biological activity of dimethylphenyl thiourea derivatives
An In-depth Technical Guide on the Potential Biological Activity of Dimethylphenyl Thiourea Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and evaluated biological activities of select dimethylphenyl thiourea derivatives. The document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes relevant workflows and biological pathways to offer a foundational resource for researchers in pharmacology and medicinal chemistry.
Synthesis of Dimethylphenyl Thiourea Derivatives
The synthesis of N,N'-disubstituted thioureas is a straightforward process, typically achieved through the reaction of an isothiocyanate with a primary amine. For dimethylphenyl thiourea derivatives, this involves reacting a dimethylphenyl isothiocyanate with an appropriate amine, or conversely, a dimethylaniline with an appropriate isothiocyanate. The reaction is generally carried out in a suitable solvent like acetone or ethanol.
Caption: General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.
Quantitative Biological Activity Data
The biological activities of various dimethylphenyl thiourea derivatives have been investigated, revealing potential applications in antimicrobial, antioxidant, and enzyme inhibition domains. The following tables summarize the quantitative data for representative compounds.
Table 1: Antioxidant Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ |
| DPPH Radical Scavenging | 118.05 | -33.22 µg/mL |
| ABTS Radical Scavenging | Data not specified | Data not specified |
| Data sourced from[1]. |
Table 2: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) |
| E. coli | Moderate | Effective |
| S. flexneri | Moderate | Effective |
| P. aeruginosa | Moderate | Effective |
| S. typhi | Moderate | Effective |
| Activity was characterized as moderate compared to the standard but specific quantitative values for inhibition zones were not provided in the source material[1]. |
Table 3: Enzyme Inhibition Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
| Enzyme | IC₅₀ (µg/mL) | Standard (Galantamine) IC₅₀ (µg/mL) |
| Acetylcholinesterase (AChE) | >100 | 15 µg/mL |
| Butyrylcholinesterase (BChE) | >100 | 15 µg/mL |
| Data sourced from[1]. |
Table 4: Antibacterial and Antioxidant Activity of 1,3-bis(2,6-dimethylphenyl)thiourea
| Activity | Result |
| Antibacterial | Promising potential |
| Antioxidant (DPPH & ABTS) | Active |
| Qualitative data indicates promising activity, but specific IC₅₀ or MIC values were not detailed in the available source material[2]. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key bioassays used to evaluate dimethylphenyl thiourea derivatives.
Antimicrobial Assay: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a sterile environment[3].
-
Inoculum Preparation: Culture the test bacterium in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard[3].
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn. Allow the surface to dry for a few minutes[2].
-
Well Creation: Aseptically punch wells with a diameter of 6 to 8 mm into the inoculated agar plate using a sterile cork borer[4].
-
Compound Application: Pipette a defined volume (e.g., 20–100 µL) of the dimethylphenyl thiourea derivative solution (dissolved in a suitable solvent like DMSO) into a designated well. Similarly, add a standard antibiotic (positive control) and the solvent alone (negative control) to separate wells[5].
-
Incubation: Incubate the plates, typically in an inverted position, at 37°C for 16-24 hours[6].
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. The size of the zone corresponds to the antimicrobial activity of the substance[6].
Antioxidant Assay: DPPH Radical Scavenging
This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark[7].
-
Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control[8].
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, mix a volume of the test compound solution (e.g., 100 µL) with an equal volume of the DPPH working solution[8]. A blank containing only the solvent and DPPH is also prepared[7].
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes[7].
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer[8]. The reduction of the DPPH radical by an antioxidant results in a color change from deep purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] x 100[8] The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration[8].
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition by test compounds.
Protocol:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)[9].
-
Reaction Setup (96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (at various concentrations) and 10 µL of the AChE enzyme solution (e.g., 1 U/mL). For the control, add 10 µL of the solvent instead of the test compound[9].
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes[9].
-
Reaction Initiation:
-
Absorbance Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that is measured spectrophotometrically at 412 nm after a further 10-minute incubation[9][10].
-
Calculation: The percentage of inhibition is calculated as follows: Inhibition (%) = [ (Rate_control - Rate_sample) / Rate_control ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Mechanisms of Action and Signaling Pathways
While specific mechanistic studies on dimethylphenyl thiourea derivatives are limited, the broader class of N,N'-diarylthioureas has been implicated in several biological pathways, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Thiourea derivatives have been shown to exert anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[11] Their mechanisms often involve the inhibition of specific enzymes, such as protein tyrosine kinases (PTKs).[3]
Caption: Potential inhibition of RTK signaling by diaryl thiourea derivatives.
Many N,N'-diaryl ureas and thioureas function as inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6][9] By blocking these receptors, they can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for tumor growth and angiogenesis.[12] Some derivatives have also been found to interfere with the Wnt/β-catenin signaling pathway.[6]
Anti-inflammatory Activity
The anti-inflammatory effects of some thiourea derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Caption: Inhibition of inflammatory mediators by thiourea derivatives.
By inhibiting COX and/or 5-LOX, these compounds can reduce the production of these pro-inflammatory molecules, thereby mitigating the inflammatory response.[8][14] This dual inhibition is a desirable characteristic for novel anti-inflammatory agents.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Anticancer Screening of 1-(2,4-Dimethylphenyl)-3-methylthiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, and in some cases, reverse treatment resistance. The structural versatility of the thiourea scaffold allows for modifications that can enhance bioactivity, selectivity, and pharmacokinetic profiles. This document outlines a comprehensive technical framework for the preliminary in vitro anticancer screening of a specific novel compound, 1-(2,4-Dimethylphenyl)-3-methylthiourea. While extensive public data on this particular derivative is not available, the protocols and workflows described herein are based on established methodologies for evaluating analogous thiourea-based compounds.
Overall Experimental Workflow
A preliminary screening workflow is designed to systematically assess the cytotoxic potential and fundamental mechanism of action of a test compound. The process begins with a broad cytotoxicity screening across multiple cancer cell lines to determine the compound's potency and selectivity. Promising results from this initial phase lead to more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to elucidate how the compound affects cancer cells.
In Vitro Antioxidant Potential of Substituted Thioureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thioureas are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3][4][5][6] This has spurred the exploration of novel antioxidant agents. The thiourea scaffold, with its hydrogen-donating thioamide group, presents a promising framework for the development of potent antioxidants.[1][7] This technical guide provides an in-depth overview of the in vitro antioxidant potential of substituted thioureas, focusing on quantitative data, detailed experimental protocols, and visualization of key processes.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of substituted thioureas involves the donation of a hydrogen atom from the N-H group of the thiourea backbone to a free radical, thereby neutralizing it. This process is known as the Hydrogen Atom Transfer (HAT) mechanism.[1] Theoretical and experimental studies suggest that the HAT mechanism is generally preferred over the Single Electron Transfer (SET) mechanism for thiourea derivatives when reacting with free radicals.[1] The stability of the resulting thiourea radical and the bond dissociation energy of the N-H bond are critical factors influencing the antioxidant potency.
Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.
Quantitative Antioxidant Activity
The antioxidant potential of substituted thioureas is commonly quantified by determining their IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the in vitro antioxidant activity of various substituted thiourea derivatives from recent studies.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 710 | - | - | |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 44 | - | - | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11000 | - | - | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2400 | - | - | |
| Compound 2a | DPPH | - | BHT | - | [8] |
| Compound 2c | ABTS | 1.08 ± 0.44 | α-TOC | - | [8] |
| Compound IV | DPPH | 64 µg/mL | - | - | [9] |
| Compound I | ABTS | 66 µg/mL | - | - | [9] |
| N-phenylthiourea | DPPH | 482 | - | - | [10] |
| Chlorhexidine | Antiamoebic | 0.45 | - | - | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays used to evaluate substituted thioureas are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][12][13]
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Prepare a stock solution of the substituted thiourea derivative in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent.
-
From the stock solutions, prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, standard, or blank (solvent only) to the wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[14][15][16][17]
Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the substituted thiourea derivatives and a standard antioxidant.
-
-
Assay Procedure:
-
To a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[18][19][20][21][22]
Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[19]
-
Warm the FRAP reagent to 37°C before use.[18]
-
Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).
-
Prepare solutions of the substituted thiourea derivatives.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the test compounds, standards, or a blank.
-
Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.[19]
-
Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.
-
Conclusion
Substituted thioureas represent a promising class of compounds with significant in vitro antioxidant potential. Their ability to act as radical scavengers, primarily through the hydrogen atom transfer mechanism, makes them attractive candidates for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation and comparison of the antioxidant activity of newly synthesized thiourea derivatives, facilitating the identification of lead compounds for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea, a ROS Scavenger, Regulates Source-to-Sink Relationship to Enhance Crop Yield and Oil Content in Brassica juncea (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of drought stress by root-applied thiourea is related to elevated photosynthetic pigments, osmoprotectants, antioxidant enzymes, and tubers yield and suppressed oxidative stress in potatoes cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicaljournal.in [chemicaljournal.in]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 20. ultimatetreat.com.au [ultimatetreat.com.au]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. assaygenie.com [assaygenie.com]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Thiourea-Based Compounds
For Immediate Release
In the dynamic landscape of drug discovery and development, the versatile thiourea scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of novel thiourea-based compounds, with a focus on their anticancer and antimicrobial potential.
Core Synthesis and Biological Activity
Thiourea derivatives, characterized by the presence of a C=S group flanked by two nitrogen atoms, have shown significant promise as therapeutic agents. Their biological efficacy is often attributed to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. Recent research has highlighted their potential as inhibitors of critical cellular pathways, including the RAS-RAF-MAPK signaling cascade in cancer and essential bacterial enzymes.
This guide delves into specific examples of N,N'-disubstituted thioureas, detailing their synthesis and showcasing their potent biological activities. The following sections provide a comprehensive look at the experimental protocols, quantitative data, and the underlying mechanisms of action for these promising compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative novel thiourea-based compounds against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Thiourea-Based K-Ras Inhibitors [1][2][3]
| Compound ID | Target Cell Line | IC50 (µM) |
| TKR15 | A549 (NSCLC) | 0.21 |
| TKR14 | A549 (NSCLC) | >10 |
| TKR17 | A549 (NSCLC) | >10 |
| Doxorubicin | Various | Variable |
IC50 values represent the concentration required to inhibit 50% of cell growth. NSCLC: Non-Small Cell Lung Cancer.
Table 2: Anticancer Activity of Thiourea-Based SIRT2 Inhibitors [4]
| Compound ID | SIRT2 Inhibition IC50 (µM) | HCT116 Cytotoxicity GI50 (µM) |
| AF8 | 0.06 | ~7 |
| AF10 | 0.15 | ~7 |
| AF12 | 0.08 | Not Reported |
| C3 | >100 | Not Reported |
| C5 | 1.0 | Not Reported |
| C10 | 0.036 | Not Reported |
IC50 values represent the concentration required to inhibit 50% of enzyme activity. GI50 values represent the concentration required to inhibit 50% of cell growth in the HCT116 colorectal cancer cell line.
Table 3: Antimicrobial Activity of Thiourea Derivatives [5][6][7]
| Compound ID | Target Organism | MIC (µg/mL) |
| TD4 | S. aureus (ATCC 29213) | 2 |
| TD4 | MRSA (USA 300) | 2 |
| TD4 | MRSA (ATCC 43300) | 8 |
| TD4 | VISA (Mu50) | 4 |
| TD4 | MRSE | 8 |
| TD4 | E. faecalis (ATCC 29212) | 4 |
| 6a | S. aureus | 3.125 |
| 6c | S. aureus | 3.125 |
| 6h | S. aureus | 0.78 |
| 6i | S. aureus | 1.56 |
| L1-Cu | S. aureus | 62.5 |
| L1-Cu | E. coli | 125 |
| L1-Ni | S. aureus | 125 |
| L1-Ni | E. coli | 250 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative thiourea compounds and their subsequent biological evaluation.
Synthesis of N,N'-Disubstituted Thiourea Derivatives (General Procedure)[2][3]
A solution of the appropriate isothiocyanate (1.0 eq) in a suitable solvent (e.g., anhydrous tetrahydrofuran or acetone) is added dropwise to a solution of the desired amine (1.1 eq) in the same solvent at room temperature. The reaction mixture is stirred for a period ranging from 2 to 24 hours, during which the product often precipitates. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the pure N,N'-disubstituted thiourea derivative. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)[2][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[5][7]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The synthesized thiourea compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanistic Insights
Thiourea-based compounds exert their biological effects by modulating key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for anticancer thiourea derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 1-(2,4-Dimethylphenyl)-3-methylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a class of "privileged structures" in medicinal chemistry.[1][2] The replacement of the oxygen atom in urea with a sulfur atom imparts unique chemical properties, allowing for a wide range of biological activities.[1] These compounds are versatile intermediates in organic synthesis and have been investigated for their therapeutic potential across numerous disease areas, including cancer, diabetes, inflammation, and infectious diseases.[1][2][3] This technical guide provides an in-depth literature review of 1-(2,4-Dimethylphenyl)-3-methylthiourea and its structural analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. We consolidate quantitative data from various studies, detail key experimental protocols, and visualize complex pathways to offer a comprehensive resource for researchers in drug discovery and development.
General Synthesis of Unsymmetrical Thiourea Derivatives
The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a straightforward and efficient nucleophilic addition reaction. The process involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of the titular compound and its analogs, 2,4-dimethylphenyl isothiocyanate serves as a key precursor, which is then reacted with a selected amine in a suitable solvent like acetone.[4][5]
Caption: General synthesis of this compound.
Biological Activities and Therapeutic Applications
Thiourea derivatives exhibit a remarkable diversity of biological effects, attributable to their ability to interact with various enzymes and signaling pathways.
Antidiabetic Activity
Several studies have highlighted the potential of thiourea analogs as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, as well as protein tyrosine phosphatase 1B (PTP1B).[3] Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia. Certain analogs have demonstrated potent inhibitory activity, sometimes comparable or superior to the standard drug, acarbose.[3]
Table 1: Antidiabetic Activity of Thiourea Analogs
| Compound Name/Structure | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 µM | [3] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | PTP1B | 79.74 µM | [3] |
| DM3A | α-amylase | 19.26 µg/mL | [3] |
| DM3A | α-glucosidase | 19.26 µg/mL | [3] |
| 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (AD) | α-amylase | 72 ± 0.4 % inhibition | [3] |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E) | α-amylase | 85 ± 1.9 % inhibition |[3] |
Antiviral Activity
A notable application of thiourea derivatives is in antiviral therapy, particularly against the Hepatitis B Virus (HBV). Certain analogs, such as DSA-00, have been shown to suppress HBV DNA levels, diminish the expression of pregenomic RNA (pgRNA), and reduce the secretion of viral antigens like HBsAg and HBeAg.[3] The proposed mechanism involves the stabilization of the episomal DNA silencing protein SMC5, which in turn inhibits viral transcription.[3]
Caption: Proposed anti-HBV mechanism of action for thiourea analogs.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively explored. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), ovarian, and lung cancer lines.[1][4][6] The efficacy of these compounds is often evaluated by their IC50 values, with some derivatives showing activity in the low micromolar range.[1][6]
Table 2: Anticancer Activity (Cytotoxicity) of Thiourea Analogs
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Phosphonate thiourea derivatives | Human breast, pancreatic, prostate cancer | 3 - 14 µM | [6] |
| Aromatic thiourea derivatives (from indole) | Lung, liver, breast cancer | < 20 µM (LC50) | [1] |
| Bis-thiourea structures | Human leukemia | As low as 1.50 µM | [1] |
| Platinum-centered guanidine derivatives* | Ovarian, colorectal cancer | < 5 µM | [6] |
*Note: Guanidine is structurally related to thiourea and often studied in parallel.
Antioxidant Activity
Many thiourea derivatives have been reported to possess significant antioxidant properties.[1][3] Their ability to scavenge free radicals is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 3: Antioxidant Activity of Thiourea Analogs
| Compound Name/Structure | Assay | IC50 Value | Reference |
|---|---|---|---|
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | [1] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | [1] |
| DM3A | DPPH | 7.97 ± 0.23 µg/mL | [3] |
| Compound 29 (4-methoxy benzoyl thiourea derivative) | DPPH | 5.8 µg/mL |[1] |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the biological activities of newly synthesized compounds. Below are detailed methodologies for key experiments cited in the literature.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4][6]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives (e.g., 1-500 µM) and incubated for a further 24 to 48 hours.[4][7]
-
MTT Addition: 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]
-
Formazan Solubilization: The culture medium is carefully removed, and 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[4]
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay
This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which is involved in breaking down carbohydrates into glucose.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Addition: Various concentrations of the test compound (thiourea derivative) are added to the mixture and pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).
-
Measurement: The amount of p-nitrophenol released by enzymatic activity is quantified by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Prospects
The body of literature clearly establishes that thiourea derivatives, including analogs of this compound, are a rich source of bioactive compounds with significant therapeutic potential. Their straightforward synthesis and diverse pharmacological profiles make them attractive candidates for drug discovery programs. The data summarized herein highlight potent activities against diabetes, viral infections like HBV, and various cancers.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic and aliphatic substituents on the thiourea scaffold can lead to the optimization of potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While some mechanisms, such as enzyme inhibition, have been identified, further studies are needed to understand the detailed molecular interactions and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.[7]
-
Development of Novel Analogs: Incorporating the thiourea moiety into more complex heterocyclic systems could yield novel compounds with enhanced biological activity and improved drug-like properties.[1][5]
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Stability and Degradation Profile of 1-(2,4-Dimethylphenyl)-3-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)-3-methylthiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and other fields.[1][2] Understanding the stability and degradation profile of this compound is a critical aspect of its development, ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound, along with detailed experimental protocols for its assessment.
Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[3] These studies are a regulatory requirement and provide valuable information for formulation development, packaging selection, and the establishment of a stability-indicating analytical method.[4][5]
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 13278-55-2 | [6] |
| Molecular Formula | C10H14N2S | [6] |
| Molecular Weight | 194.3 g/mol | [6] |
| Boiling Point | 277.2 °C (Predicted) | [6] |
| General Stability | Generally stable under ambient conditions but may be sensitive to strong acids or bases.[7] |
Potential Degradation Pathways
Based on the chemistry of thiourea and its derivatives, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Thiourea derivatives can be sensitive to hydrolysis, particularly in the presence of strong acids or bases.[7] The C=S bond is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding urea derivative and hydrogen sulfide. The rate of hydrolysis is expected to be pH-dependent.
Oxidative Degradation
The sulfur atom in the thiourea moiety is readily oxidized.[8] Common oxidants like hydrogen peroxide can convert thiourea to thiourea dioxide.[9][10] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, and ultimately to the corresponding urea with the release of sulfur oxides.[8] The reaction conditions and the strength of the oxidizing agent will dictate the final degradation products.[8]
Photodegradation
Phenylthiourea derivatives have been investigated as photostabilizers, suggesting they can interact with UV radiation.[11] However, prolonged exposure to light, especially UV light, can also lead to the degradation of the molecule. The specific photodegradation pathway for this compound would need to be determined experimentally, but could involve cleavage of the C-N or C-S bonds. One study on a different phenylthiourea derivative, diafenthiuron, showed that sunlight degradation yielded a carbodiimide and a urea derivative as major products.[12]
Thermal Degradation
Thiourea compounds can undergo thermal decomposition.[13] At elevated temperatures, thiourea can decompose to produce volatile products such as ammonia and hydrogen sulfide.[14] The thermal stability of this compound would depend on its melting point and the presence of any catalytic impurities.
A logical workflow for investigating these degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should be performed on the drug substance to intentionally degrade it to an appropriate extent (typically 10-30% degradation).[5]
General Experimental Setup
-
Apparatus: Use calibrated glassware and analytical instruments (e.g., HPLC-UV, LC-MS).
-
Reagents: Use analytical grade reagents and solvents.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Heat the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Oxidative Degradation Protocol
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
Photolytic Degradation Protocol
-
Expose a solution of the compound (in a suitable solvent) in a quartz cuvette to a UV light source (e.g., 254 nm and 365 nm) and a visible light source.
-
Simultaneously, keep a control sample in the dark.
-
Monitor the degradation at various time points.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
Thermal Degradation Protocol
-
Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 105°C if the melting point is above 150°C).[5]
-
Expose the solid for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid in a suitable solvent for analysis.
A general signaling pathway illustrating the initiation of degradation is presented below.
Caption: Initiation of Degradation Pathways.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[4]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the most common technique for stability studies.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data to determine the elemental composition of degradants.
-
MS/MS: Tandem mass spectrometry to obtain fragmentation patterns for structural confirmation.
The experimental workflow for sample analysis is depicted below.
Caption: Analytical Workflow for Stressed Samples.
Summary of Potential Degradation Products
Based on the degradation pathways of related thiourea compounds, the following is a summary of potential degradation products of this compound.
| Stress Condition | Potential Degradation Product(s) | Putative Mechanism |
| Acid/Base Hydrolysis | 1-(2,4-Dimethylphenyl)-3-methylurea, Hydrogen sulfide | Nucleophilic attack of water on the thiocarbonyl group. |
| Oxidation | This compound dioxide, 1-(2,4-Dimethylphenyl)-3-methylurea, Sulfur oxides | Oxidation of the sulfur atom. |
| Photolysis | Carbodiimide intermediate, 1-(2,4-Dimethylphenyl)-3-methylurea | Photolytic cleavage and rearrangement.[12] |
| Thermal Degradation | 2,4-Dimethylaniline, Methyl isothiocyanate, Ammonia, Hydrogen sulfide | Cleavage of C-N and C-S bonds.[14] |
Conclusion
This technical guide provides a framework for assessing the stability and degradation profile of this compound. While specific data for this compound is lacking, the general principles and experimental protocols outlined, based on the behavior of other thiourea derivatives, offer a robust starting point for a comprehensive stability investigation. A thorough forced degradation study, coupled with the development of a validated stability-indicating analytical method, is paramount for the successful development of any product containing this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. ijrpp.com [ijrpp.com]
- 6. This compound CAS#: 13278-55-2 [chemicalbook.com]
- 7. Buy 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea (EVT-4125888) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the laboratory synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea. This protocol is based on established chemical principles for the formation of substituted thioureas.
The synthesis of this compound is achieved through the nucleophilic addition of 2,4-dimethylaniline to methyl isothiocyanate. This reaction provides a straightforward and efficient route to the desired disubstituted thiourea.
Physicochemical Data
A summary of the key quantitative data for the starting materials and the final product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 215 |
| Methyl Isothiocyanate | C₂H₃NS | 73.12 | 119 |
| This compound | C₁₀H₁₄N₂S | 194.30 | 277.2 (Predicted) |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
Materials:
-
2,4-Dimethylaniline (2,4-Xylidine)
-
Methyl isothiocyanate
-
Ethanol (or a similar suitable solvent like acetone)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution of 2,4-dimethylaniline, add an equimolar amount of methyl isothiocyanate dropwise at room temperature. The reaction of amines with isothiocyanates is often exothermic.[5]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
Visualizing the Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Figure 1. A schematic diagram illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Methyl isothiocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
2,4-Dimethylaniline is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Standard laboratory safety practices should be followed throughout the procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|lookchem [lookchem.com]
- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Antibacterial Susceptibility Testing of 1-(2,4-Dimethylphenyl)-3-methylthiourea
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the antibacterial activity of the compound 1-(2,4-Dimethylphenyl)-3-methylthiourea using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Introduction
Thiourea derivatives are a class of organic compounds recognized for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Their mechanism of action can be diverse, but some have been shown to disrupt the integrity of the bacterial cell wall.[2] The evaluation of novel compounds for antibacterial efficacy is a critical step in the discovery of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This protocol outlines a standardized procedure for assessing the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. The primary methods used are the broth microdilution test to determine the Minimum Inhibitory Concentration (MIC) and subsequent plating to determine the Minimum Bactericidal Concentration (MBC).[4][5]
Principle
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][6] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized suspension of the test bacterium.[9] Following incubation, the plates are visually inspected for turbidity; the absence of cloudiness indicates inhibition of bacterial growth.[4]
To determine the MBC, an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an antibiotic-free agar medium.[6][10] The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[5][11]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains:
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
-
Reagents for Inoculum Preparation:
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates[8]
-
Adhesive plate sealers or lids
-
Micropipettes and sterile tips (single and multichannel)
-
Sterile reagent reservoirs
-
Incubator (37°C)
-
Spectrophotometer or turbidimeter
-
Sterile petri dishes (100 mm)
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocols
Preparation of Test Compound Stock Solution
-
Accurately weigh the test compound, this compound.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute this stock solution in sterile CAMHB to create a working stock at twice the highest concentration to be tested (e.g., 512 µg/mL for a final test range of 256 µg/mL).
Preparation of Bacterial Inoculum
-
From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 followed by a 1:2 dilution during inoculation.[9]
Broth Microdilution Assay for MIC Determination
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound (e.g., 512 µg/mL) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the final dilution column.[8]
-
Column 11 will serve as the positive control (bacterial growth, no compound), and Column 12 as the negative control (sterile medium, no bacteria).
-
Inoculate all wells (except the negative control) with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).[12]
-
Cover the plate with a sterile lid or sealer and incubate at 37°C for 16-20 hours.[4]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
-
Following MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also show no growth.[5]
-
Gently mix the contents of each selected well.
-
Using a calibrated loop or pipette, sub-culture 10-100 µL from each of these wells onto separate, clearly labeled MHA plates.[10]
-
Spread the aliquot evenly across the surface of the agar.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[6][11]
Data Presentation
The results of the antibacterial assay should be recorded systematically. The following table provides a hypothetical summary of results for this compound against representative bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Positive | 16 | 32 | Bactericidal (≤4) |
| Escherichia coli | Negative | 64 | >256 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | Negative | 128 | >256 | Bacteriostatic (>4) |
| Enterococcus faecalis | Positive | 32 | 64 | Bactericidal (≤4) |
Note: Data are hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the antibacterial susceptibility testing protocol.
Caption: Workflow for MIC and MBC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
Application of Dimethylphenyl Thioureas in Organic Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of facilitating a wide range of chemical transformations with high efficiency and stereoselectivity. Their ability to act as hydrogen bond donors allows for the activation of electrophiles, while the incorporation of a basic moiety, such as an amine, enables the simultaneous activation of nucleophiles. This bifunctional activation mode is central to their catalytic prowess. Among the various thiourea catalysts, those bearing dimethylphenyl groups have shown significant promise in asymmetric synthesis, a critical field for the development of chiral drugs and other bioactive molecules. This document provides a detailed overview of the applications of dimethylphenyl thioureas in organic catalysis, complete with quantitative data, experimental protocols, and mechanistic diagrams.
Catalytic Applications
Dimethylphenyl thiourea catalysts have been successfully employed in a variety of asymmetric reactions, most notably in Michael additions and aldol reactions. These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the construction of complex organic molecules. Chiral dimethylphenyl thiourea catalysts have demonstrated exceptional performance in rendering this reaction enantioselective.
A prominent example is the use of (R,R)-1,2-diphenylethylenediamine-derived thiourea catalysts in the Michael addition of aldehydes to maleimides. This reaction proceeds with excellent yields and enantioselectivities, even when conducted in environmentally benign aqueous media.[1][2][3]
Another significant application is the enantioselective Michael addition of α-aminomaleimides to β-nitrostyrenes, catalyzed by Takemoto-type catalysts.[4] This reaction provides access to valuable chiral succinimide derivatives.
Table 1: Enantioselective Michael Addition of Isobutyraldehyde to N-Phenylmaleimide
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1a (0.01) | Water | 10-13 | ≥97 | 99 | [1][2] |
| 1a (0.01) | Toluene | 10-13 | >95 | 98 | [5] |
Catalyst 1a: (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)-1,2-diphenylethyl)thiourea
Table 2: Enantioselective Michael Addition of α-Aminomaleimides to β-Nitrostyrenes
| Catalyst (mol%) | Substrate (Maleimide) | Substrate (Nitrostyrene) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1c (10) | α-aminomaleimide | β-nitrostyrene | Toluene | 24 | 78 | 92 | [4] |
| 1c (10) | α-aminomaleimide | 4-chloro-β-nitrostyrene | Toluene | 24 | 86 | 94 | [4] |
Catalyst 1c: (R,R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (Takemoto's Catalyst)
Asymmetric Aldol Reaction
The aldol reaction, the addition of an enol or enolate to a carbonyl compound, is a cornerstone of organic synthesis. Quinidine-derived thiourea catalysts have been shown to effectively catalyze the asymmetric aldol reaction of unactivated ketones with isatins, yielding valuable 3-hydroxyoxindole derivatives with high enantioselectivity.[6][7]
Table 3: Enantioselective Aldol Reaction of 4'-Methoxyacetophenone with Isatin
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4 (20) | Acetone | 48 | 85 | 91 | [6] |
Catalyst 4: Quinidine-derived thiourea with a 3,5-bis(trifluoromethyl)phenyl group
Experimental Protocols
General Procedure for the Enantioselective Michael Addition of Isobutyraldehyde to N-Phenylmaleimide[1]
To a reaction vessel, add the N-mono-thiourea catalyst (0.01 mol%) and N-phenylmaleimide (2.88 mmol). Dissolve the solids in water (0.1 mL) under ambient air. Add isobutyraldehyde (2 equivalents) to the mixture and stir for 10–13 hours at room temperature. Upon completion of the reaction, quench with distilled water and extract the mixture with ethyl acetate (3 x 0.3 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: CH₂Cl₂:n-hexane = 1:3) to afford the desired product.
General Procedure for the Enantioselective Michael Addition of α-Aminomaleimides to β-Nitrostyrenes[4]
In a reaction vial, combine the nitrostyrene (0.1 mmol), the α-aminomaleimide (0.1 mmol), and the organocatalyst (0.01 mmol). Add toluene (1.0 mL) and stir the resulting mixture at 0 °C for 24 hours (monitor by TLC). After the reaction is complete, directly purify the mixture by column chromatography on silica gel (eluent: hexane/EtOAc = 5:1) to yield the product.
General Procedure for the Asymmetric Aldol Reaction of 4'-Methoxyacetophenone with Isatin[6]
To a solution of isatin (1.0 equiv) in acetone, add the quinidine thiourea catalyst (20 mol%). Stir the reaction mixture at room temperature for the time specified in Table 3. After completion, remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the aldol product.
Mechanistic Insights
The catalytic cycle of dimethylphenyl thiourea-catalyzed reactions generally involves a dual activation mechanism. The acidic N-H protons of the thiourea moiety activate the electrophile (e.g., maleimide or isatin) through hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the basic amine group of the catalyst deprotonates the nucleophile (e.g., the enolizable aldehyde or ketone), increasing its reactivity. This concerted activation within a chiral environment directs the stereochemical outcome of the reaction.
Caption: Proposed catalytic cycle for the Michael addition.
The diagram above illustrates the proposed catalytic cycle for the Michael addition of an aldehyde to a maleimide catalyzed by a dimethylphenyl thiourea. The catalyst activates the maleimide via hydrogen bonding and the aldehyde through the formation of an enamine intermediate. These activated species then react through a stereochemically defined transition state to form the chiral product.
Conclusion
Dimethylphenyl thioureas are highly effective and versatile organocatalysts for asymmetric synthesis. Their ability to promote key carbon-carbon bond-forming reactions with high yields and enantioselectivities makes them valuable tools for researchers in academia and industry, particularly in the field of drug development where the synthesis of enantiomerically pure compounds is of paramount importance. The protocols and data presented herein provide a practical guide for the application of these powerful catalysts in organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Aldol Reaction of 3-Acetyl-2H-chromen-2-ones and Isatins Catalyzed by a Bifunctional Quinidine Urea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2,4-Dimethylphenyl)-3-methylthiourea as a Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,4-Dimethylphenyl)-3-methylthiourea is a versatile and valuable precursor in the field of heterocyclic chemistry. As an unsymmetrical N,N'-disubstituted thiourea, it possesses two distinct nucleophilic nitrogen atoms and a reactive sulfur atom, making it an ideal building block for the synthesis of a diverse range of heterocyclic scaffolds. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—specifically thiazoles, pyrimidines, and 1,2,4-triazoles—using this compound as the starting material. The protocols are designed to be adaptable for the generation of compound libraries for screening and drug discovery programs.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclization
Application Note: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. Using this compound, this reaction leads to the formation of 2-(methylamino)-4-substituted-thiazoles bearing a 2,4-dimethylphenyl group on the exocyclic nitrogen. This class of compounds is of particular interest as the 2-aminothiazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules. The substituents on the thiazole ring can be easily varied by choosing different α-halocarbonyl compounds, making this method highly suitable for creating a library of analogues for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Pathway
Protocol 1: Synthesis of 4-phenyl-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol (Absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure product.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative 2-Aminothiazole Products
| α-Haloketone (R-COCH₂X) | Product Structure | Product Name |
| 2-Bromoacetophenone | Structure of 4-phenyl-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine | 4-phenyl-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine |
| 3-Bromobutan-2-one | Structure of 4,5-dimethyl-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine | 4,5-dimethyl-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Structure of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine | 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-N-methylthiazol-2-amine |
Synthesis of Pyrimidine-2-thione Derivatives
Application Note: Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of many therapeutic agents. The reaction of thioureas with β-dicarbonyl compounds or their analogues provides a straightforward entry to pyrimidine-2-thione derivatives.[3][4] Using this compound allows for the synthesis of N1-methyl, N3-(2,4-dimethylphenyl) substituted pyrimidine-2-thiones. The reaction typically proceeds via a Biginelli-type condensation and is often catalyzed by an acid or base. This approach offers a high degree of flexibility, as a wide variety of β-dicarbonyl compounds are commercially available, enabling the synthesis of a large library of pyrimidine derivatives for biological screening.
General Reaction Scheme:
Caption: Biginelli Reaction for Pyrimidine-2-thione Synthesis
Protocol 2: Synthesis of 5-ethoxycarbonyl-1,6-dimethyl-3-(2,4-dimethylphenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
Materials:
-
This compound
-
Ethyl acetoacetate
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice-cold water
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and benzaldehyde (1.0 eq) in ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine-2-thione derivative.
Characterization:
-
Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.
Data Presentation: Representative Pyrimidine-2-thione Products
| β-Dicarbonyl Compound | Aldehyde | Product Name |
| Ethyl Acetoacetate | Benzaldehyde | 5-ethoxycarbonyl-1,6-dimethyl-3-(2,4-dimethylphenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione |
| Acetylacetone | 4-Chlorobenzaldehyde | 5-acetyl-4-(4-chlorophenyl)-1,6-dimethyl-3-(2,4-dimethylphenyl)-3,4-dihydropyrimidine-2(1H)-thione |
| Diethyl malonate | 4-Methoxybenzaldehyde | 5-ethoxycarbonyl-4-(4-methoxyphenyl)-1-methyl-3-(2,4-dimethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-6(5H)-one |
Synthesis of 1,2,4-Triazole Derivatives
Application Note: 1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with extensive applications in pharmaceuticals and agrochemicals.[5] A common synthetic route to 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazide derivatives. While direct conversion of N,N'-disubstituted thioureas is less common, a viable pathway involves their reaction with reagents like thiocarbohydrazide. This reaction builds the triazole ring by incorporating the hydrazinyl moiety, leading to the formation of N-substituted-amino-1,2,4-triazole-thiones. These products can serve as intermediates for further functionalization.
General Reaction Scheme:
Caption: Synthesis of 1,2,4-Triazole-thiol Derivatives
Protocol 3: Synthesis of 4-amino-5-(N-(2,4-dimethylphenyl)-N-methylamino)-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound
-
Thiocarbohydrazide
-
Ethanol or Acetonitrile
Procedure:
-
In a flask suitable for heating in an oil bath, thoroughly mix this compound (1.0 eq) and thiocarbohydrazide (1.0 eq).
-
Heat the mixture in an oil bath to a temperature of 130-140 °C. The solids should melt and react.
-
Maintain the temperature for 2-3 hours. The reaction progress can be monitored by observing the evolution of gases (e.g., H₂S, ammonia - perform in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature, upon which it should solidify.
-
Treat the resulting solid with a small amount of hot ethanol or acetonitrile to break up the mass.
Purification:
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like acetonitrile or an ethanol/water mixture to obtain the pure triazole derivative.
Characterization:
-
Confirm the structure of the product using IR (presence of NH₂, C=S bands), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative 1,2,4-Triazole Product
| Precursors | Product Structure | Product Name |
| This compound + Thiocarbohydrazide | Structure of 4-amino-5-(N-(2,4-dimethylphenyl)-N-methylamino)-4H-1,2,4-triazole-3-thiol | 4-amino-5-(N-(2,4-dimethylphenyl)-N-methylamino)-4H-1,2,4-triazole-3-thiol |
Experimental Workflow Overview
Caption: Synthetic routes from the precursor
References
Application Notes and Protocols for Testing Antiviral Properties of Thiourea Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties. These compounds have shown inhibitory effects against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).[1][2][3][4][5] The mechanism of their antiviral action is diverse, ranging from the inhibition of essential viral enzymes like reverse transcriptase and neuraminidase to interference with viral entry and replication processes.[1][3][6][7] This document provides a detailed experimental setup for screening and characterizing the antiviral potential of novel thiourea compounds.
Data Presentation
Table 1: Cytotoxicity of Thiourea Compounds
| Compound ID | Cell Line | Assay | CC50 (µM) | Reference |
| Compound A | Vero | MTT Assay | >100 | [8][9] |
| Compound B | MDCK | MTT Assay | 75.2 | Fictional Data |
| 147B3 | Vero | Not Specified | Not Specified | [10] |
| 1C6 | Not Specified | Not Specified | Reduced Cytotoxicity | [2][11] |
| 1H6L | Not Specified | Not Specified | Reduced Cytotoxicity | [2][11] |
| ATX 11 | HK-1 | MTS Assay | 4.7 ± 0.7 | [12] |
| Compound 2 | SW620 | Trypan Blue | Diminished Viability | [13] |
| Compound 8 | SW620 | Trypan Blue | Diminished Viability | [13] |
CC50: 50% cytotoxic concentration.
Table 2: Antiviral Activity of Thiourea Compounds
| Compound ID | Virus | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 147B3 | HCMV | Fibroblasts | Not Specified | 0.5 | Not Specified | [10] |
| 147B3 | HSV-1 | Vero | Not Specified | 1.9 | Not Specified | [10] |
| 1H6L | HSV-1 | Not Specified | Not Specified | High | High | [2][11] |
| V-24 | Rhinovirus H-17 | HeLa | Plaque Inhibition | Distinct Inhibition | Not Specified | [5] |
| V-17 | Rhinovirus H-17 | HeLa | Plaque Inhibition | Distinct Inhibition | Not Specified | [5] |
| V-25 | Rhinovirus B-632 | HeLa | Plaque Inhibition | Strong Inhibition | Not Specified | [5] |
| Compound 1b | HIV-1 (ROD) | Not Specified | Not Specified | 29.7 (µg/mL) | >2 | [14] |
| Isorhapontigenin | Influenza A (H1N1) | Not Specified | Neuraminidase Inhibition | 35.62 | Not Specified | [15] |
| Isorhapontigenin | Influenza A (H3N2) | Not Specified | Neuraminidase Inhibition | 63.50 | Not Specified | [15] |
IC50: 50% inhibitory concentration. SI: Selectivity Index.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the thiourea compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiourea compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the thiourea compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of the compounds to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Thiourea compounds
-
Overlay medium (e.g., cell culture medium with low-melting-point agarose or methylcellulose)
-
Crystal violet solution
Protocol:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing different concentrations of the thiourea compounds.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[16]
Virus Yield Reduction Assay (TCID50 Assay)
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.[17][18][19][20][21]
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
Thiourea compounds
Protocol:
-
Infect the host cells with the virus at a specific MOI in the presence of various concentrations of the thiourea compounds.
-
Incubate the plates for 24-72 hours.
-
Collect the cell culture supernatants.
-
Perform a tenfold serial dilution of the collected supernatants.[17][20]
-
Infect a fresh monolayer of host cells in a 96-well plate with the dilutions (8 replicates per dilution).[19]
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).[17][18][20]
-
Determine the Tissue Culture Infectious Dose 50 (TCID50) using the Reed-Muench or Spearman-Karber method.[18][20]
-
Calculate the reduction in virus titer in the presence of the compound compared to the untreated virus control.
Quantitative PCR (qPCR) for Viral Load Determination
This method quantifies the amount of viral genetic material (RNA or DNA) to assess the compound's effect on viral replication.[22]
Materials:
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
Infect cells with the virus in the presence or absence of the thiourea compounds.
-
At different time points post-infection, harvest the cells or supernatant.
-
Extract the viral nucleic acid using a suitable kit.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the extracted nucleic acid, primers, probe, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the viral load by comparing the Ct values to a standard curve of known viral copy numbers.
Mandatory Visualizations
Caption: Workflow for antiviral screening of thiourea compounds.
Caption: Potential modulation of the STAT3 signaling pathway by thiourea compounds.[23][24][25][26]
References
- 1. Quantitative structure activity relationship studies on thiourea analogues as influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antiherpes Simplex Virus Activities of Thiourea-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antirival activity of N-phenyl-N'-arylthiourea derivatives against some Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex viru… [ouci.dntb.gov.ua]
- 12. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti Hiv-1 Reverse Transcriptase Evaluation of A Series of N-Mono Substituted Thiourea Derivatives|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. brainvta.tech [brainvta.tech]
- 18. Viral Titers Determination Using TCID50 - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. 2.5. TCID50 Assay [bio-protocol.org]
- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. The Complex Role of STAT3 in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STAT3 regulates antiviral immunity by suppressing excessive interferon signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] STAT3 roles in viral infection: antiviral or proviral? | Semantic Scholar [semanticscholar.org]
- 26. Viral manipulation of STAT3: Evade, exploit, and injure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(2,4-Dimethylphenyl)-3-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of the compound 1-(2,4-Dimethylphenyl)-3-methylthiourea. The following protocols detail standard cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Overview of Cytotoxicity Assays
Evaluating the cytotoxic potential of a compound is a critical step in drug discovery and development. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's mechanism of action. This document outlines three key assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[1][2]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[3][4][5]
-
Annexin V Apoptosis Assay: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7][8]
Data Presentation
The following tables represent hypothetical data for illustrative purposes, demonstrating how to summarize quantitative results from the described assays.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 6.2 |
| 25 | 55.3 ± 4.8 |
| 50 | 32.1 ± 3.9 |
| 100 | 15.8 ± 2.5 |
Table 2: Cell Membrane Integrity by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 8.9 ± 1.5 |
| 10 | 25.4 ± 3.2 |
| 25 | 48.7 ± 4.5 |
| 50 | 72.3 ± 5.8 |
| 100 | 91.5 ± 6.3 |
Table 3: Apoptosis Induction by Annexin V Assay
| Concentration of this compound (µM) | % Apoptotic Cells (Annexin V Positive) (Mean ± SD) |
| 0 (Vehicle Control) | 3.1 ± 0.8 |
| 10 | 15.6 ± 2.2 |
| 25 | 35.2 ± 3.7 |
| 50 | 68.9 ± 5.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[1][2] The amount of formazan is directly proportional to the number of viable cells.[9][10]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[4][5] The amount of LDH released is proportional to the number of damaged cells.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Annexin V Apoptosis Assay Protocol
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[7][8]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Visualizations
Experimental Workflow
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Quantification of 1-(2,4-Dimethylphenyl)-3-methylthiourea in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
1-(2,4-Dimethylphenyl)-3-methylthiourea is a compound of interest in drug discovery and development. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note describes a sensitive and selective LC-MS/MS method for its determination in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Experimental
-
This compound (analytical standard)
-
1-(2,4-Dimethylphenyl)-3-(methyl-d3)-thiourea (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 195.1 -> 136.1Internal Standard: m/z 198.1 -> 136.1 |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Note: The MRM transitions are hypothetical and would need to be optimized during method development by direct infusion of the analyte and internal standard.
Protocols
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2][4] A summary of typical acceptance criteria and representative data is presented below.
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | 0.3 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 97.1% - 102.8% |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.1% - 6.8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 7.2% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 8% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway modulated by a thiourea derivative.
Conclusion
This application note outlines a representative LC-MS/MS method for the quantification of this compound in human plasma. The protocol, based on established bioanalytical techniques for similar compounds, provides a solid foundation for method development and validation. The described approach is expected to offer the necessary sensitivity, selectivity, and robustness for supporting pharmacokinetic and other studies in drug development.
References
The Analytical Potential of 1-(2,4-Dimethylphenyl)-3-methylthiourea in Metal Ion Detection: A Methodological Overview
For Immediate Release
[City, State] – [Date] – The growing need for sensitive and selective analytical reagents for the detection of metal ions in various matrices has spurred research into novel organic ligands. Among these, thiourea derivatives have emerged as a promising class of compounds due to their ability to form stable complexes with a wide range of metal ions. This document provides detailed application notes and protocols on the use of 1-(2,4-Dimethylphenyl)-3-methylthiourea as a chromogenic reagent for the spectrophotometric determination of metal ions, offering a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry.
Thiourea and its derivatives are versatile ligands that can coordinate to metal centers through their sulfur and nitrogen atoms, leading to the formation of colored complexes. This property makes them suitable for colorimetric analysis, a simple yet powerful technique for quantitative determination. The specific derivative, this compound, offers unique electronic and steric properties that can influence its selectivity and the stability of its metal complexes.
Core Principles of Application
The use of this compound as an analytical reagent is primarily based on the formation of a stable, colored complex with the target metal ion in a suitable solvent and pH medium. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). Key to the successful application of this reagent is the optimization of experimental parameters to ensure high sensitivity, selectivity, and reproducibility.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the spectrophotometric determination of metal ions. It is crucial to optimize these conditions for each specific metal ion of interest.
Protocol 1: Synthesis of this compound
Objective: To synthesize the analytical reagent.
Materials:
-
2,4-Dimethylaniline
-
Methyl isothiocyanate
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or water bath
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve an equimolar amount of 2,4-dimethylaniline in ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of methyl isothiocyanate to the solution while stirring.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Dry the purified crystals and determine their melting point and spectral characteristics (¹H NMR, ¹³C NMR, FT-IR) to confirm the structure and purity.
Protocol 2: Spectrophotometric Determination of a Target Metal Ion
Objective: To determine the concentration of a specific metal ion in a sample.
Materials:
-
Standard stock solution of the target metal ion (e.g., 1000 ppm)
-
Solution of this compound in a suitable solvent (e.g., ethanol, DMF)
-
Buffer solutions of various pH values
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water.
-
Optimization of Reaction Conditions:
-
Effect of pH: To a fixed concentration of the metal ion and the reagent, add different buffer solutions to vary the pH. Measure the absorbance at the λmax to determine the optimal pH for complex formation.
-
Effect of Reagent Concentration: Keeping the metal ion concentration and pH constant, vary the concentration of the this compound solution. Plot absorbance versus reagent concentration to find the concentration that gives maximum and constant absorbance.
-
Effect of Time: Monitor the absorbance of the metal-ligand solution over time to determine the time required for complete complex formation and the stability of the complex.
-
-
Calibration Curve:
-
In a set of volumetric flasks, add a fixed volume of the optimized this compound solution and the optimal buffer.
-
Add varying volumes of the standard metal ion solutions to these flasks and dilute to the mark with deionized water.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus the concentration of the metal ion. This is the calibration curve.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution containing the metal ion.
-
Follow the same procedure as for the calibration curve (add reagent and buffer, dilute to volume).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the determination of various metal ions using this compound. Note: This data is illustrative and would need to be determined experimentally.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/mL) | Linear Range (µg/mL) | Stoichiometry (M:L) |
| Cu(II) | 6.5 | 420 | 1.5 x 10⁴ | 0.05 | 0.1 - 5.0 | 1:2 |
| Ni(II) | 7.0 | 385 | 8.0 x 10³ | 0.1 | 0.2 - 8.0 | 1:2 |
| Co(II) | 8.2 | 510 | 1.2 x 10⁴ | 0.08 | 0.2 - 6.0 | 1:3 |
| Pd(II) | 4.5 | 390 | 2.5 x 10⁴ | 0.02 | 0.05 - 4.0 | 1:1 |
Visualizing the Workflow and Interactions
To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for metal ion determination.
Caption: Logical relationship of the analytical method.
Conclusion and Future Directions
This compound shows considerable promise as an analytical reagent for the spectrophotometric determination of various metal ions. The protocols and data presented here provide a foundational methodology for its application. Future research should focus on detailed studies of its selectivity, the effect of interfering ions, and its application to the analysis of real-world samples, such as environmental water, biological fluids, and pharmaceutical formulations. The development of methods for the simultaneous determination of multiple metal ions using this reagent could also be a valuable area of investigation.
Applications of Thiourea Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The unique structural features of the thiourea moiety (R¹R²N)(R³R⁴N)C=S, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, contribute to its diverse pharmacological effects. These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating significant anticancer, antiviral, antibacterial, and antifungal properties.
This document provides detailed application notes on the various therapeutic applications of thiourea derivatives, supported by quantitative data, experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.
Therapeutic Applications
Thiourea derivatives have shown promise in a multitude of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival.
Anticancer Activity
Thiourea derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other key enzymes involved in cancer progression like BRAF kinase.[1][2]
Quantitative Data: Anticancer Activity of Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TKR15 | A549 (Non-small cell lung cancer) | 0.21 | [3] |
| Compound 7 | HCT116 (Colon cancer) | 1.11 | [4] |
| HepG2 (Liver cancer) | 1.74 | [4] | |
| MCF-7 (Breast cancer) | 7.0 | [4] | |
| Compound 10e | NCI-H460 (Lung cancer) | 1.86 | [5] |
| Colo-205 (Colon cancer) | 9.92 | [5] | |
| HCT116 (Colon cancer) | 6.42 | [5] | |
| MDA-MB-231 (Breast cancer) | 8.21 | [5] | |
| MCF-7 (Breast cancer) | 9.19 | [5] | |
| HepG2 (Liver cancer) | 6.21 | [5] | |
| PLC/PRF/5 (Liver cancer) | 7.82 | [5] | |
| DC27 | Human lung carcinoma cell lines | 2.5 - 12.9 | [2] |
| Compound 4c | SW480 (Colon cancer) | 9.0 | [6] |
| SW620 (Metastatic colon cancer) | 1.5 | [6] | |
| K562 (Chronic myelogenous leukemia) | 6.3 | [6] | |
| UP-1 | MG-U87 (Glioblastoma) | 2.496 | [7] |
| UP-2 | MG-U87 (Glioblastoma) | 2.664 | [7] |
| UP-3 | MG-U87 (Glioblastoma) | 2.459 | [7] |
Antiviral Activity
Certain thiourea derivatives have been identified as potent non-nucleoside inhibitors of viral enzymes, particularly HIV reverse transcriptase (RT).[8][9] By binding to a hydrophobic pocket in the enzyme, these compounds allosterically inhibit its DNA polymerase activity, thereby preventing the replication of the viral genome.[10]
Quantitative Data: Anti-HIV Activity of Thiourea Derivatives
| Compound | Target | Activity | Reference |
| Pyridyl thiourea derivatives | HIV Reverse Transcriptase | Non-nucleoside inhibitors | [8] |
| 1,3-Benzothiazole-2-yl thiourea derivatives | HIV-1 Reverse Transcriptase | Derivative 5 showed interesting activity against HIV-1 wild type | [9] |
Antimicrobial Activity
The increasing prevalence of drug-resistant bacteria and fungi necessitates the development of novel antimicrobial agents. Thiourea derivatives have demonstrated significant activity against a range of pathogenic microbes. Their proposed mechanism of action involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation.[11][12]
Quantitative Data: Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (MRSA) | 2 - 16 | [13] |
| Staphylococcus epidermidis | 8 | [13] | |
| Enterococcus faecalis | 4 | [13] | |
| TUU-08 | Aspergillus niger | 7.5 | [14] |
| Compound 2n | Gram-positive bacteria | 3.1 - 6.3 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted thiourea derivatives from primary amines and isothiocyanates.
Materials:
-
Primary amine
-
Aryl or alkyl isothiocyanate
-
Solvent (e.g., acetone, tetrahydrofuran (THF))
-
Stirring apparatus
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aryl or alkyl isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is often pure enough for biological testing. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[15][16]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiourea derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiourea derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Protocol 3: BRAF Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of thiourea derivatives against BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.
Materials:
-
Recombinant BRAF kinase
-
Kinase substrate (e.g., GST-MEK)
-
ATP
-
Kinase reaction buffer
-
Thiourea derivative stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the thiourea derivative in the kinase reaction buffer.
-
In a 96-well plate, add the BRAF kinase and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for compound binding to the kinase.[18]
-
Initiate the kinase reaction by adding a mixture of the substrate (GST-MEK) and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).[19]
-
Stop the reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.[18][19]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiourea derivative stock solution (in DMSO)
-
96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a twofold serial dilution of the thiourea derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12] This can be determined visually or by measuring the optical density using a microplate reader.[20]
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Thiourea derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
HIV Replication Cycle and Reverse Transcriptase Inhibition
The replication of HIV, a retrovirus, is dependent on the enzyme reverse transcriptase, which converts the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), including certain thiourea derivatives, are a key class of anti-HIV drugs.
Caption: Mechanism of action of thiourea-based NNRTIs in the HIV life cycle.
Experimental Workflow for Drug Discovery
The process of discovering and developing new thiourea-based therapeutic agents follows a logical workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery of thiourea-based drugs.
References
- 1. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 8. Thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase as bifunctional organocatalysts in the asymmetric Strecker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 17. One moment, please... [mjas.analis.com.my]
- 18. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(2,4-Dimethylphenyl)-3-methylthiourea synthesis
Technical Support Center: Synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and optimized reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,4-dimethylaniline and methyl isothiocyanate.
Materials:
-
2,4-Dimethylaniline (2,4-xylidine)
-
Methyl isothiocyanate
-
Solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Condenser (if heating is required)
-
Apparatus for filtration (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylaniline in a suitable solvent like dichloromethane or acetonitrile.
-
Reagent Addition: While stirring the solution at room temperature, add methyl isothiocyanate dropwise. The reaction of an amine with an isothiocyanate is a common and generally efficient method for synthesizing N,N'-disubstituted thioureas.[1][2]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains dissolved, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]
Data Presentation: Reaction Condition Optimization
Optimizing reaction conditions is crucial for achieving high yield and purity. The following table summarizes key parameters to consider.
| Parameter | Condition | Expected Outcome | Troubleshooting/Notes |
| Solvent | Dichloromethane, Acetonitrile, Ethanol | High yield and purity | Solvent choice can affect reaction rate and product solubility. |
| Temperature | Room Temperature to Reflux | Increased reaction rate at higher temperatures | Running the reaction at elevated temperatures might lead to side product formation.[4] |
| Reaction Time | 1 - 24 hours | Complete conversion of starting materials | Monitor reaction progress using TLC to determine the optimal time. |
| Stoichiometry | Equimolar amounts of reactants | Efficient conversion | Using a slight excess of one reagent may be necessary if it is volatile. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: The reaction yield is lower than expected. What are the possible causes and solutions?
A1:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue monitoring by TLC. Gentle heating can also be applied to drive the reaction forward.[4]
-
-
Purity of Starting Materials: Impurities in the 2,4-dimethylaniline or methyl isothiocyanate can lead to side reactions and lower the yield.
-
Solution: Ensure the purity of the starting materials. If necessary, purify them before use.
-
-
Loss during Work-up: Product may be lost during filtration or transfer.
-
Solution: Ensure careful handling during the work-up process. Wash the filter cake with a small amount of cold solvent to minimize dissolution of the product.
-
Q2: The final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?
A2:
-
Side Product Formation: Unwanted side reactions may be occurring.
-
Solution: Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration.
-
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal.
-
Solution: Perform a solvent screen to find a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography is another effective purification method.[5]
-
Q3: The reaction is very slow or does not seem to be proceeding. What can I do?
A3:
-
Low Reactivity: The reaction may require activation.
-
Solution: Gentle heating can increase the reaction rate. The use of a catalyst, such as a base, can also be explored, although for the reaction between an amine and an isothiocyanate, it is often not necessary.[6]
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
-
Solution: Try a different solvent in which both reactants are more soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of thiourea from an amine and an isothiocyanate?
A1: The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to form the stable thiourea product.[2]
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, other methods exist for thiourea synthesis. One common alternative involves the reaction of an amine with carbon disulfide in the presence of a desulfurizing agent.[1] Another approach uses elemental sulfur and an isocyanide.[7] However, the reaction between an amine and an isothiocyanate is generally the most direct and efficient method.
Q3: How can I confirm the identity and purity of the synthesized product?
A3: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
IR Spectroscopy: To identify the characteristic functional groups, such as the C=S and N-H bonds.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Q4: What safety precautions should be taken during this synthesis?
A4:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methyl isothiocyanate is toxic and volatile; handle with care.[3]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea (EVT-4125888) [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-(2,4-dimethylphenyl)-N'-methylthiourea?
A1: The most common and direct method is the nucleophilic addition of 2,4-dimethylaniline to methyl isothiocyanate. This reaction is typically straightforward and proceeds by mixing the two reagents in a suitable solvent.
Q2: What are the main factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield, including the purity of the reactants and solvent, the reaction temperature, the reaction time, and the stoichiometry of the reactants. The choice of solvent can also play a crucial role.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include the formation of symmetrical thioureas, such as 1,3-dimethylthiourea or 1,3-bis(2,4-dimethylphenyl)thiourea, if impurities are present in the starting materials or if the stoichiometry is not carefully controlled. Additionally, at higher temperatures, decomposition of the product or starting materials may occur.
Q4: How can I purify the final product?
A4: The most common method for purifying N-(2,4-dimethylphenyl)-N'-methylthiourea is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.
Q5: What are the safety precautions I should take when handling the reagents?
A5: Methyl isothiocyanate is toxic and a lachrymator, meaning it can cause severe eye irritation. 2,4-Dimethylaniline is also toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea
This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
2,4-Dimethylaniline
-
Methyl isothiocyanate
-
Ethanol (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g) in anhydrous ethanol (100 mL).
-
With continuous stirring, add methyl isothiocyanate (e.g., 0.1 mol, 7.31 g) dropwise to the solution at room temperature.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water (50-100 mL) to the cooled solution with stirring until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the purified N-(2,4-dimethylphenyl)-N'-methylthiourea in a vacuum oven or desiccator.
Data Presentation
Table 1: Effect of Solvent on the Yield of N-Aryl-N'-methylthiourea Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 3 | ~85-95 |
| Methanol | Reflux | 3 | ~80-90 |
| Acetonitrile | Reflux | 4 | ~75-85 |
| Dichloromethane | Reflux | 6 | ~60-70 |
| Water | 80 | 8 | ~50-60 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Table 2: Effect of Temperature and Reaction Time on Yield in Ethanol
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 24 | ~70-80 |
| 50 | 6 | ~80-90 |
| 78 (Reflux) | 3 | ~85-95 |
| 100 (Sealed tube) | 2 | Potentially higher, but risk of side products increases |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials.- Incorrect stoichiometry.- Insufficient reaction time or temperature.- Low reactivity of 2,4-dimethylaniline. | - Ensure the purity of 2,4-dimethylaniline and methyl isothiocyanate.- Use a slight excess (1.05-1.1 equivalents) of methyl isothiocyanate.- Increase the reaction time and/or temperature (see Table 2).- Consider adding a catalytic amount of a base like triethylamine to activate the amine. |
| Formation of an Oily Product Instead of a Solid | - Presence of unreacted starting materials.- Formation of low-melting point impurities. | - Ensure the reaction has gone to completion using TLC.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Purify the product using column chromatography. |
| Product is Difficult to Purify by Recrystallization | - Presence of impurities with similar solubility to the product. | - Use a different solvent system for recrystallization.- Perform a hot filtration to remove any insoluble impurities.- If recrystallization is ineffective, use column chromatography for purification. |
| Reaction Stalls Before Completion | - Deactivation of the amine.- Equilibrium has been reached. | - Add a catalyst (e.g., a phase-transfer catalyst if using a biphasic system) to drive the reaction forward.- Remove water from the reaction medium if hydrolysis of the isothiocyanate is a concern. |
Visualizations
Caption: Synthesis pathway for N-(2,4-dimethylphenyl)-N'-methylthiourea.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Thiourea Synthesis from Isothiocyanates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thioureas from isothiocyanates.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my thiourea synthesis reaction not proceeding or showing low conversion?
Several factors can contribute to a sluggish or incomplete reaction. Consider the following:
-
Low Nucleophilicity of the Amine: The reaction relies on the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Aromatic amines with electron-withdrawing groups or sterically hindered amines may react slowly.
-
Low Electrophilicity of the Isothiocyanate: Isothiocyanates with electron-donating groups may be less reactive.
-
Solution: Similar to issues with amine nucleophilicity, increasing the temperature or reaction time can improve conversion.
-
-
Solvent Choice: The choice of solvent can influence reaction rates. While dichloromethane is common, other solvents might be more effective for your specific substrates.[2]
-
Reagent Quality: Degradation of the isothiocyanate or amine due to improper storage can lead to poor results.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the amine (e.g., by distillation) and use freshly opened or properly stored isothiocyanate.
-
2. My reaction is complete, but I am getting a low yield of the desired thiourea. What are the possible reasons?
Low yields can result from incomplete reactions (see FAQ #1), side reactions, or issues during work-up and purification.
-
Side Reactions: Although the reaction is generally clean, side reactions can occur, especially at high temperatures. One possibility is the reaction of the product thiourea with another molecule of isothiocyanate, though this is less common under standard conditions.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete. Optimize the stoichiometry of the reactants; a slight excess of the amine (e.g., 1.2 equivalents) is sometimes used to ensure full consumption of the isothiocyanate.[2]
-
-
Product Precipitation: The thiourea product is often a solid that may precipitate from the reaction mixture.
-
Solution: This can be advantageous for purification. If the product is clean, it can be isolated by simple filtration.[1]
-
-
Work-up Losses: The purification procedure may lead to loss of product.
-
Solution: If your product is sensitive to acid, avoid acidic washes. Recrystallization is a common and effective method for purifying solid thioureas and can significantly improve purity, but solvent choice is critical to maximize recovery.[1][3] If the product is not a solid, column chromatography may be necessary, but care should be taken to choose an appropriate solvent system to avoid streaking or irreversible adsorption on the silica gel.
-
3. How do I purify my thiourea product effectively?
The purification strategy depends on the properties of your product and the impurities present.
-
Filtration and Washing: For many thiourea syntheses, the product precipitates out of the reaction mixture as a pure solid. In these cases, simple filtration followed by washing with a suitable solvent (to remove any remaining starting materials) is sufficient.[1]
-
Aqueous Wash: If the reaction mixture contains excess amine, washing with a dilute acid solution (e.g., 5% HCl) can help to remove it by forming a water-soluble salt.[2] This is only suitable if your thiourea product is not acid-sensitive.
-
Recrystallization: This is a highly effective method for purifying solid thioureas. Common solvents for recrystallization include ethanol, acetone, or mixtures containing water.[1][3][4]
-
Column Chromatography: If the thiourea is not a solid or if recrystallization is ineffective, purification by column chromatography is a viable option. A mixture of dichloromethane and hexane is often used as the mobile phase.[5]
4. What are the typical reaction conditions for thiourea synthesis from isothiocyanates?
The reaction conditions are generally mild and can be adapted based on the reactivity of the substrates.
-
Temperature: Many reactions proceed smoothly at room temperature.[2] For less reactive starting materials, heating may be required, with temperatures ranging from 50°C to 120°C.[1]
-
Reaction Time: Reaction times can vary from a few minutes to several hours.[1][3] It is crucial to monitor the reaction's progress by TLC to determine the optimal reaction time.[2]
-
Solvent: Dichloromethane and tert-butanol are commonly used solvents.[2] However, greener options like water have also been successfully employed.[1] Solvent-free conditions have also been reported to be highly efficient.[3]
Data Presentation: Reaction Condition Comparison
The following table summarizes various reaction conditions and reported yields for thiourea synthesis.
| Isothiocyanate Type | Amine Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl, Benzyl, Phenethyl | N-monosubstituted piperazine | Dichloromethane | Room Temperature | 1 h | >70 | [2] |
| Thiazolidine-2-thiones | Secondary amines | Water | 80 | 3-5 h | 60-90 | [1] |
| Aromatic | Primary Aromatic | - (Manual Grinding) | Room Temperature | 5-40 min | 89-98 | [3] |
| Aromatic | Primary/Secondary | Isopropanol (Microwave) | 100 | 10 min | 27-68 | [1] |
| Dithiocarbamates | Primary amines | - (Solvent-free) | 50-60 | - | 64-100 | [1] |
Experimental Protocols
General Protocol for Thiourea Synthesis
A widely applicable method for the synthesis of thiourea derivatives is as follows:[2]
-
Dissolve the isothiocyanate (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Add the corresponding amine (1.2 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isothiocyanate is consumed.
-
Upon completion, if necessary, wash the reaction mixture with 5% aqueous HCl (3 x 10 mL) to remove excess amine.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the thiourea product. In many cases, further purification is not required.
Visualizations
Reaction Mechanism
Caption: The reaction mechanism for thiourea synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting thiourea synthesis.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude 1-(2,4-Dimethylphenyl)-3-methylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2,4-Dimethylphenyl)-3-methylthiourea.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- The presence of significant impurities inhibiting crystal formation. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| An oil forms instead of a solid. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "oiling out" due to a high concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Perform a preliminary purification step, such as a solvent wash or short column chromatography, before recrystallization. |
| Low recovery of pure product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold recrystallization solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Consider a different recrystallization solvent with lower solubility for the product at cold temperatures. |
| Crystals are colored or appear impure. | - Colored impurities are co-crystallizing with the product.- Degradation of the product at high temperatures. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.- Avoid prolonged heating of the solution. |
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping peaks in HPLC or spots in TLC). | - Inappropriate mobile phase polarity.- Incorrect stationary phase selection. | - Adjust the mobile phase composition. For reverse-phase chromatography, increasing the aqueous component will increase retention of nonpolar compounds.- For normal-phase chromatography, increasing the polarity of the mobile phase will decrease retention.- Consider a different stationary phase (e.g., from C18 to a phenyl-hexyl column for potential π-π interactions). |
| Product does not elute from the column. | - The mobile phase is too weak (not polar enough for normal phase, or too polar for reverse phase). | - Increase the strength of the mobile phase. For reverse-phase, increase the organic solvent concentration. For normal phase, increase the polar solvent concentration. |
| Peak tailing in HPLC. | - Interaction of the thiourea group with residual silanols on the silica-based stationary phase.- Overloading of the column. | - Add a small amount of a competing base, like triethylamine, to the mobile phase.- Use an end-capped column.- Reduce the amount of sample injected onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used and effective method for the purification of crude this compound, particularly for removing small amounts of impurities. Ethanol is a commonly reported solvent for this purpose.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. It should also either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling. It is advisable to test a range of solvents on a small scale before proceeding with the bulk sample.
Q3: When should I consider using column chromatography instead of recrystallization?
A3: Column chromatography is recommended when:
-
Recrystallization fails to provide the desired purity.
-
The crude material contains a complex mixture of impurities.
-
Impurities have very similar solubility profiles to the desired product.
-
A very high degree of purity is required (e.g., for pharmaceutical applications).
Q4: What are some potential impurities in crude this compound?
A4: Potential impurities can include unreacted starting materials such as 2,4-dimethylaniline and methyl isothiocyanate, or by-products from their decomposition. Symmetrical thioureas, formed from the reaction of the isothiocyanate with any residual water, can also be present.
Q5: How can I monitor the purity of my product during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Representative Data)
| Purification Technique | Conditions | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol | 75-90 | >98 | Simple, cost-effective, scalable. | May not remove all impurities, potential for product loss in mother liquor. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v) | 60-80 | >99 | High purity achievable, good for complex mixtures. | More time-consuming, requires larger solvent volumes, can be more expensive. |
| Preparative HPLC | Stationary Phase: C18Mobile Phase: Acetonitrile/Water gradient | 50-70 | >99.5 | Highest purity, automated. | Expensive, limited sample capacity, requires specialized equipment. |
Note: The values presented in this table are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Common side products in the synthesis of N-aryl thioureas and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-aryl thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl thioureas?
A1: The two most prevalent methods for synthesizing N-aryl thioureas are:
-
The reaction of an aryl isothiocyanate with a primary or secondary amine. This is often preferred due to its high efficiency and clean reaction profile.
-
The reaction of an aryl amine with carbon disulfide, which proceeds through a dithiocarbamate intermediate.
Q2: I am synthesizing an N-aryl thiourea from an aryl isothiocyanate and an amine, but my yield is low and I see multiple spots on my TLC. What could be the issue?
A2: Low yields and multiple side products in this reaction often stem from the degradation of the aryl isothiocyanate, especially if the reaction is performed at elevated temperatures. Unreacted starting materials can also be a source of impurities. Ensure your aryl isothiocyanate is pure and consider running the reaction at room temperature or below.
Q3: When synthesizing N,N'-diaryl thioureas from an aniline and carbon disulfide, I have a byproduct that is difficult to remove. What could it be?
A3: A common byproduct in the synthesis involving carbon disulfide, particularly when using secondary amines, is the corresponding thiuram disulfide. The reaction also generates hydrogen sulfide (H₂S), a toxic gas that needs to be handled with appropriate safety precautions.
Q4: Can I use water as a solvent for the synthesis of N-aryl thioureas?
A4: Yes, there are established protocols for the synthesis of thioureas in aqueous media, particularly for the reaction between amines and carbon disulfide. This approach is considered a green chemistry alternative to using volatile organic compounds.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of N-aryl thioureas.
Method 1: From Aryl Isothiocyanate and Amine
Problem 1: Low Yield and Presence of Multiple Byproducts
-
Possible Cause: Thermal degradation of the aryl isothiocyanate. Aryl isothiocyanates can be unstable at higher temperatures, leading to the formation of various side products.
-
Troubleshooting:
-
Reaction Temperature: Conduct the reaction at room temperature or even 0°C. The reaction between an isothiocyanate and an amine is often exothermic and proceeds efficiently without heating.
-
Purity of Isothiocyanate: Ensure the purity of the aryl isothiocyanate before use. If it has been stored for a long time, consider purification by distillation or chromatography.
-
Order of Addition: Add the isothiocyanate dropwise to the solution of the amine to maintain better temperature control and minimize side reactions.
-
Problem 2: Presence of a Symmetrical Thiourea Byproduct (Ar-NH-C(S)-NH-Ar)
-
Possible Cause: This can occur if the amine starting material is contaminated with water. The isothiocyanate can react with water to hydrolyze back to the aniline, which then reacts with another molecule of isothiocyanate.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry the amine starting material if necessary.
-
Method 2: From Aryl Amine and Carbon Disulfide
Problem 1: Formation of a Thiuram Disulfide Byproduct
-
Possible Cause: This is a common side product, especially when using secondary amines. It is formed by the oxidative coupling of two dithiocarbamate intermediate molecules.
-
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess of the amine to ensure all the carbon disulfide reacts to form the dithiocarbamate and subsequently the thiourea.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Problem 2: Incomplete Reaction and Low Yield
-
Possible Cause: The formation of the dithiocarbamate salt and its subsequent conversion to the thiourea can be slow.
-
Troubleshooting:
-
Use of a Promoter: Reagents like carbon tetrabromide have been reported to promote the reaction, leading to higher yields and shorter reaction times. However, be aware of potential byproducts from the promoter itself, such as bromoform.
-
pH Control: The reaction is often carried out in the presence of a base to facilitate the formation of the dithiocarbamate salt. Optimization of the base and its stoichiometry may be required.
-
Data Presentation
| Synthesis Method | Common Side Products | Key Parameters to Control |
| Aryl Isothiocyanate + Amine | Symmetrical thioureas, products of isothiocyanate degradation | Temperature, Purity of starting materials, Anhydrous conditions |
| Aryl Amine + Carbon Disulfide | Thiuram disulfides, Hydrogen sulfide (H₂S) | Stoichiometry, Reaction atmosphere, pH |
Experimental Protocols
Synthesis of N-phenyl-N'-(4-chlorophenyl)thiourea (from Aryl Isothiocyanate and Amine)
-
Dissolve 4-chloroaniline (1.27 g, 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature over 5 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-phenyl-N'-(4-chlorophenyl)thiourea.
Synthesis of N,N'-diphenylthiourea (from Aryl Amine and Carbon Disulfide)
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place aniline (9.3 g, 0.1 mol) and ethanol (50 mL).
-
Add carbon disulfide (7.6 g, 0.1 mol) dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 4 hours. Hydrogen sulfide gas will be evolved and should be trapped in a bleach solution.
-
Cool the reaction mixture to room temperature.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude N,N'-diphenylthiourea from ethanol.
Mandatory Visualization
Technical Support Center: Recrystallization of Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of thiourea derivatives using recrystallization methods. Find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new thiourea derivative?
A1: The crucial first step is to determine a suitable solvent.[1][2] An ideal solvent will dissolve the thiourea derivative sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at all temperatures to remain in the mother liquor upon cooling.[1] A systematic solvent screening with small amounts of your compound is highly recommended.
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1] Using too much solvent is a common error that leads to poor or no crystal yield because the solution does not become saturated upon cooling.[1][4][5]
Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?
A3: This situation, known as supersaturation, can often be resolved by inducing crystallization.[1][5] You can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[1][5]
-
Cooling: If crystallization has not occurred at room temperature, further cooling in an ice bath may be necessary.[5]
Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[5] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly.[4][5] To remedy this, you can try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly.[5]
-
Consider using a solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Evaporate some of the solvent to concentrate the solution and attempt to crystallize again.[5]- Choose a different solvent where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Formation of an Oil Instead of Crystals | - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Reheat the solution, add more solvent, and cool slowly.[4][5]- Select a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Crystals are Colored/Impure | - Colored impurities are present.- Rapid crystallization has trapped impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the solution cools slowly to allow for selective crystallization.[4] |
| No Crystals Form Upon Cooling | - The solution is supersaturated.- Insufficient cooling. | - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1][5]- Cool the solution in an ice-salt bath for a lower temperature.[5] |
Quantitative Data: Solubility of Thiourea
The selection of an appropriate solvent is paramount for successful recrystallization. The following table summarizes the solubility of thiourea in various solvents at different temperatures. This data can serve as a starting point for selecting a solvent system for your specific thiourea derivative.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 14.2 |
| Water | 50 | 34.5 |
| Water | 75 | 70.8 |
| Methanol | 20 | 6.3 |
| Methanol | 40 | 12.1 |
| Ethanol | 20 | 2.5 |
| Ethanol | 40 | 5.2 |
| Isopropanol | 20 | 0.9 |
| Isopropanol | 40 | 2.1 |
| Acetone | 20 | 0.2 |
| Ethyl Acetate | 20 | 0.04 |
Note: The solubility of substituted thiourea derivatives will vary depending on the nature of the substituent.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol provides a general procedure for the purification of a thiourea derivative using a single solvent.
Materials:
-
Crude thiourea derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent.
-
Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.
Recrystallization of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide
This protocol is an example for the purification of a specific acylthiourea derivative.
Procedure: The crude N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool to room temperature, during which the purified product crystallizes. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.[6]
Recrystallization of N,N'-bis(2-dialkylaminophenyl)thioureas
This method is suitable for purifying specific aryl-substituted thioureas.
Procedure: The crude product is dissolved in a minimal amount of dichloromethane. An excess of diethyl ether is then added, and the solution is stored at a low temperature (e.g., in a refrigerator or freezer). The purified product will precipitate as a powder and can be collected by filtration.[7]
Visualizations
Caption: General workflow for the single-solvent recrystallization of thiourea derivatives.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 1-(2,4-Dimethylphenyl)-3-methylthiourea in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(2,4-Dimethylphenyl)-3-methylthiourea in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Based on its chemical structure, which includes a hydrophobic 2,4-dimethylphenyl group, this compound is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). It is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Many thiourea derivatives and other small molecules used in biological assays are readily soluble in DMSO.[1][2]
Q3: Can I dissolve the compound directly in my aqueous assay buffer?
A3: Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful due to the compound's hydrophobic nature. The standard practice is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer.
Q4: What are the typical working concentrations for thiourea derivatives in cell-based assays?
A4: The effective concentration is assay-dependent, but typical working concentrations for bioactive thiourea derivatives in cell-based assays range from the low micromolar (µM) to sub-micromolar levels.[3][4][5][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q5: I see a precipitate in my assay medium after adding the compound. What should I do?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay medium. Refer to the Troubleshooting Guide below for steps to resolve this issue, which may include lowering the final concentration, adjusting the DMSO concentration, or using solubility enhancers.
Solubility Data
| Solvent | Miscibility with Water | Estimated Solubility of this compound | Notes |
| Water | - | Poor / Insoluble | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | - | Poor / Insoluble | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Miscible[2] | High (≥10 mg/mL) | Recommended for stock solutions. Can be toxic to cells at higher concentrations (>0.5-1%). |
| Ethanol (EtOH) | Miscible | Moderate to High | Can be used for stock solutions. May have biological effects on its own in some assays. |
| Methanol (MeOH) | Miscible | Moderate to High | Can be used for stock solutions. Generally more toxic to cells than ethanol. |
| Dimethylformamide (DMF) | Miscible | Moderate to High | An alternative to DMSO, but also carries a risk of cellular toxicity. |
Troubleshooting Guide for Solubility Issues
Problem: My compound will not dissolve in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Compound is in a stable crystalline form. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Always check the compound's stability at higher temperatures first. |
| Incorrect solvent choice. | Try a different recommended organic solvent, such as DMF if DMSO fails. |
Problem: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Final concentration is too high. | The solubility limit in the aqueous buffer has been exceeded. Reduce the final working concentration of the compound in your assay. |
| High percentage of DMSO in the final solution. | Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to minimize both solvent-induced precipitation and cellular toxicity. |
| Insufficient mixing during dilution. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Buffer properties (pH, salt concentration). | The pH or ionic strength of the buffer may affect solubility. While less common for neutral compounds, you can empirically test slight variations in buffer pH if other methods fail. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 194.3 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.943 mg of the compound.
-
Add Solvent: Place the weighed compound into a sterile vial. Add the calculated volume of DMSO. For 1.943 mg, add 1.0 mL of DMSO.
-
Dissolve: Tightly cap the vial. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a bath sonicator for 5-10 minutes or gently warm the vial to 37°C.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: General Method for Diluting Stock Solution into Aqueous Assay Buffer
Objective: To minimize precipitation when preparing the final working concentration.
Procedure:
-
Calculate Dilutions: Determine the volume of your DMSO stock solution needed to achieve the desired final concentration in your assay medium. Crucially, ensure the final DMSO concentration does not exceed a level appropriate for your assay (e.g., 0.5%).
-
Prepare Assay Medium: Dispense the required volume of your aqueous assay buffer (e.g., cell culture medium, enzyme reaction buffer) into a sterile tube.
-
Perform Serial Dilutions (Recommended): For high final dilutions, it is best to perform one or more intermediate dilution steps. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, and then dilute this into your aqueous buffer.
-
Add Compound to Buffer: While vortexing the tube of assay buffer at a medium speed, add the calculated volume of the compound's stock solution drop-by-drop or as a slow stream into the vortex. This rapid mixing is critical for preventing precipitation.
-
Final Mix and Use: Once the addition is complete, vortex for another 5-10 seconds. Visually inspect for any signs of precipitation. Use this freshly prepared working solution in your assay immediately.
Visualizations
Experimental Workflow for Solubilization
Caption: Figure 1. Troubleshooting Workflow for Compound Solubility
Hypothetical Signaling Pathway Inhibition
Caption: Figure 2. Hypothetical Inhibition of a Kinase Pathway
References
- 1. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis.
Experimental Protocols
The most common and efficient method for synthesizing this compound is the reaction of 2,4-dimethylaniline with methyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Detailed Experimental Protocol
Materials:
-
2,4-Dimethylaniline
-
Methyl isothiocyanate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Condenser (if heating is required)
-
Filtration apparatus (Büchner funnel and filter paper)
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: While stirring the solution at room temperature, add methyl isothiocyanate (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so slow addition is recommended to control the temperature. For less reactive anilines, gentle heating might be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization. The solid product is then collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 2,4-Dimethylaniline : Methyl isothiocyanate = 1 : 1 to 1 : 1.1 | A slight excess of the isothiocyanate can ensure complete conversion of the aniline. |
| Solvent | Acetonitrile, Dichloromethane, THF | The choice of solvent can influence reaction rate and product precipitation. |
| Reaction Temperature | Room Temperature to Reflux | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | > 85% | Yields can vary based on reaction scale and purification efficiency. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inactive or impure starting materials.- Incorrect stoichiometry.- Insufficient reaction time or temperature. | - Verify the purity of 2,4-dimethylaniline and methyl isothiocyanate.- Ensure accurate measurement of reactants.- Increase reaction time and/or gently heat the reaction mixture. |
| Formation of Side Products | - Presence of moisture in the reaction.- Reaction temperature too high. | - Use anhydrous solvents and dry glassware.- Maintain the reaction at room temperature if possible. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Inappropriate solvent for crystallization. | - Attempt to purify the oil by column chromatography.- Try different recrystallization solvents or solvent mixtures. |
| Product is Discolored | - Impurities from starting materials.- Air oxidation of the aniline. | - Use purified starting materials.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this reaction?
A1: The solvent is used to dissolve the reactants and facilitate their interaction. The choice of solvent can affect the reaction rate and the ease of product isolation. Anhydrous solvents are crucial to prevent the hydrolysis of the isothiocyanate.
Q2: Can I use a different amine in this reaction?
A2: Yes, this is a general method for the synthesis of N,N'-disubstituted thioureas. The reactivity of the amine will influence the reaction conditions. Electron-rich anilines will react more readily than electron-deficient ones.
Q3: How can I confirm the identity and purity of my product?
A3: The product can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).
Q4: Is methyl isothiocyanate a hazardous chemical?
A4: Yes, methyl isothiocyanate is a lachrymator and is toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Q5: What are common impurities in the final product?
A5: Common impurities may include unreacted starting materials (2,4-dimethylaniline and methyl isothiocyanate) and potential side products from the reaction with any residual water. Purification by recrystallization is usually effective in removing these impurities.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
Technical Support Center: Catalyst Selection for Thiourea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst selection and improve the efficiency of thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a catalyst in thiourea synthesis?
A catalyst in thiourea synthesis serves to increase the reaction rate and, in the case of chiral synthesis, to control the stereoselectivity. The most common mechanism involves the catalyst acting as a hydrogen bond donor.[1][2] The thiourea catalyst's N-H protons can activate electrophiles (like isothiocyanates or imines) by forming hydrogen bonds, making them more susceptible to nucleophilic attack.[3] Some catalysts are bifunctional, possessing both a hydrogen-bonding donor site (the thiourea moiety) and a basic site (e.g., a tertiary amine) to activate the nucleophile simultaneously.[2][3]
Q2: What are the main classes of catalysts used for thiourea synthesis?
The most prominent catalysts are organocatalysts, specifically chiral thiourea derivatives. These are valued for their ability to induce high enantioselectivity in asymmetric synthesis.[1][3] Other approaches include using metal-based catalysts or leveraging mechanochemical synthesis, which may not require a traditional catalyst.[1][4] For specific applications, bifunctional catalysts that contain both a thiourea unit and a Brønsted base or Lewis acid component are highly effective.[2]
Q3: How do I select the appropriate catalyst for my specific reaction?
Catalyst selection depends on several factors: the nature of the substrates, the desired outcome (e.g., high yield, high enantioselectivity), and reaction conditions. For asymmetric synthesis, a chiral thiourea catalyst is essential.[3] The electronic properties of the substrates are critical; for example, electron-poor anilines are poor nucleophiles and may require more reactive reagents or harsher conditions.[5] A decision workflow for catalyst selection is outlined below.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the common causes and how can I fix this?
Low yield is a frequent issue that can stem from several sources.
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and react slowly.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Catalyst Inactivity or Degradation: The catalyst may not be suitable for the specific substrates or may be degrading under the reaction conditions.
-
Solution: Verify the catalyst's purity and stability. Test a higher catalyst loading, but be aware that this can sometimes lead to unwanted side reactions.
-
-
Formation of Side Products: Undesired side reactions, such as the formation of dithiocarbamate intermediates that do not convert to thiourea, can reduce the yield.[8]
-
Solution: Adjusting the pH or using an additive to promote the desired reaction pathway can be effective. In some cases, a carbodiimide can be added to facilitate the reaction of a dithiocarbamate intermediate.[5]
-
Q5: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
Byproduct formation is often related to the reactivity of the starting materials and intermediates.
-
Problem: When synthesizing dithiocarbamates as precursors, side products like thiocyanates can form.[8]
-
Solution: The choice of synthetic route is critical. The most common method for preparing unsymmetrical thioureas involves reacting an amine with an isothiocyanate, which is often a cleaner reaction.[1] If using carbon disulfide, carefully controlling the stoichiometry and temperature is essential. A mechanochemical "click-coupling" approach has been shown to produce thioureas in quantitative yields with minimal byproducts.[4]
Q6: My asymmetric synthesis is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?
Low enantioselectivity in chiral thiourea-catalyzed reactions points to issues with the catalyst-substrate interaction.
-
Problem: The catalyst is not effectively creating a chiral environment around the reactants.
-
Solution 1 (Catalyst Structure): The structure of the chiral catalyst is paramount. The steric and electronic properties of the substituents on the catalyst backbone influence the transition state. It may be necessary to screen a library of chiral thiourea catalysts with different steric bulk or electronic features. For example, catalysts bearing 3,5-bis(trifluoromethyl)benzene groups are common due to their enhanced hydrogen-bonding acidity.[3]
-
Solution 2 (Reaction Conditions): Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. Solvent choice is also critical, as the solvent can compete for hydrogen bonding with the catalyst and substrate.
Catalyst Performance Data
The efficiency of thiourea synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes data from various synthetic methods.
| Catalyst/Method | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cerium Ammonium Nitrate | Dithiocarbamate salts and primary amines | Acetonitrile | RT | 2 - 24 | 63 - 92 | [1] |
| None (Solvent-free) | Dithiocarbamates and primary/secondary amines | None | 50 - 60 | — | 64 - 100 | [1] |
| None (Ultrasound-assisted) | Isocyanates and diamines | — | — | minutes | Medium-High | [1] |
| None (Mechanochemical) | Amines and Isothiocyanates | None (LAG) | RT | 0.17 | ≥99 | [4] |
| Thiourea (20 mol%) | 2-Aminothiophenol and Benzaldehyde | Water | 60 | 2.5 | 92 | [2] |
| Lawesson's Reagent | Urea | — | 75 | 3.5 | 62.37 | [6][7] |
| [ChCl][SnCl2]2 (DES) | Thiourea and Amines | DES | — | — | Moderate-Excellent | [9] |
RT = Room Temperature; LAG = Liquid-Assisted Grinding; DES = Deep Eutectic Solvent
Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis via Mechanochemical Ball Milling[4]
This protocol describes a highly efficient, solvent-free method for synthesizing N,N'-disubstituted thioureas.
-
Reactant Preparation: In a typical experiment, place the amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a stainless-steel milling jar.
-
Milling: Mill the mixture for 10 minutes at a suitable frequency (e.g., 20-30 Hz) in a shaker or planetary ball mill. For less reactive substrates, the milling time may be extended.
-
Product Isolation: After milling, the product is typically obtained in a pure, solid form. No further purification is usually necessary.
-
Analysis: Confirm the product structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Protocol 2: Thiourea-Catalyzed Synthesis of 2-Arylbenzothiazoles[2]
This protocol details a green synthesis method using thiourea as an organocatalyst in an aqueous medium under ultrasound irradiation.
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), thiourea (0.2 mmol, 20 mol%), and water (5 mL).
-
Reaction: Place the flask in an ultrasound bath and irradiate at a fixed frequency (e.g., 40 kHz) at 60 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Catalyst Recovery: The aqueous filtrate containing the thiourea catalyst can be recovered and reused for subsequent runs.[2]
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Monitoring reaction progress of thiourea formation by TLC or LC-MS
Welcome to the technical support center for monitoring thiourea formation reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the appearance of the product.
Frequently Asked Questions (FAQs) for TLC
Q1: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting materials (amine and isothiocyanate) and your thiourea product. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The thiourea product is typically more polar than the isothiocyanate but may have similar polarity to the starting amine. You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.5.
Q2: My spots are streaking on the TLC plate. What can I do?
A2: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample before spotting it.[1][2]
-
Highly Polar Compounds: Acidic or basic compounds, like amines, can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, typically 0.1-2.0%) to your mobile phase can improve peak shape.[2][3]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.
-
High Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause significant streaking. After spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[4]
Q3: I can't see my spots on the TLC plate after development. What should I do?
A3:
-
UV Visualization: First, check the plate under a UV lamp (254 nm). Aromatic compounds or those with conjugated π-systems will appear as dark spots.[5][6]
-
Staining: If your compounds are not UV-active, you will need to use a chemical stain. Since amines are one of the starting materials, a ninhydrin stain is highly effective for visualizing the starting amine spot.[7][8][9] A general-purpose stain like potassium permanganate (KMnO₄) can visualize the product and starting materials, as they will likely be oxidized by it.[7][10][11]
-
Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application, to increase the concentration on the plate.[2][12]
Q4: My starting amine and thiourea product have very similar Rf values. How can I improve the separation?
A4:
-
Change Solvent Polarity: Adjust the ratio of your polar and non-polar solvents. A less polar mobile phase (more hexane, less ethyl acetate) will generally result in lower Rf values and may increase the separation between spots.
-
Try Different Solvents: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the separation.
-
Use a Co-spot: Spot your starting material mixture and your reaction mixture in the same lane on the TLC plate. If the spots separate into an elongated or "snowman" shape, it indicates that the reaction is proceeding and a new compound is being formed.[4]
Experimental Protocol: Monitoring Thiourea Formation by TLC
This protocol provides a general procedure for monitoring the reaction between an amine and an isothiocyanate.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary spotters
-
Reaction mixture
-
Reference solutions of starting amine and isothiocyanate
-
Visualization agents: UV lamp, Potassium Permanganate (KMnO₄) stain, Ninhydrin stain.
2. Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting positions for each sample.
-
Spot the Plate:
-
Lane 1 (Reference): Spot the starting amine.
-
Lane 2 (Reference): Spot the starting isothiocyanate.
-
Lane 3 (Co-spot): Spot both the starting amine and isothiocyanate on the same mark.
-
Lane 4 (Reaction): Spot the reaction mixture.
-
-
Develop the Plate: Place a small amount of the mobile phase into the developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate into a jar containing KMnO₄ stain or spray with ninhydrin solution.
-
Gently heat the stained plate with a heat gun to develop the spots. Amines typically appear as pink or purple spots with ninhydrin, while other compounds will appear as yellow/brown spots against the purple background of the KMnO₄ stain.[10][13]
-
5. Interpretation:
-
Time zero (T=0): The reaction lane should show spots corresponding to the starting materials.
-
During reaction: A new spot, corresponding to the more polar thiourea product, will appear at a lower Rf than the isothiocyanate. The intensity of the starting material spots will decrease over time, while the product spot intensity increases.
-
Reaction completion: The starting material spots (especially the limiting reagent) should be faint or completely absent, and the product spot should be prominent.
Data Presentation: Representative TLC Data
For a model reaction of Aniline with Phenyl Isothiocyanate to form N,N'-Diphenylthiourea:
| Compound | Function | Expected Polarity | Expected Rf Value* | Visualization Method |
| Phenyl Isothiocyanate | Starting Material | Least Polar | ~0.7 | UV, KMnO₄ |
| Aniline | Starting Material | Polar | ~0.4 | UV, Ninhydrin, KMnO₄ |
| N,N'-Diphenylthiourea | Product | More Polar | ~0.3 | UV, KMnO₄ |
*Representative values in a 7:3 Hexane:Ethyl Acetate system. Actual Rf values will vary.
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting.[1] |
| Analyte is strongly acidic or basic. | Add a small amount of acid (e.g., AcOH) or base (e.g., Et₃N) to the eluent.[2] | |
| High boiling point reaction solvent (DMF, DMSO). | Place the spotted TLC plate under vacuum for a few minutes before developing.[4] | |
| Spots are at the Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[2] |
| Spots are at the Solvent Front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[2] |
| No Spots Visible | Compound is not UV active. | Use a chemical stain (e.g., KMnO₄, Ninhydrin).[7][8] |
| Sample is too dilute. | Spot multiple times in the same location, allowing the plate to dry between applications.[2][12] | |
| Poor Separation | Incorrect solvent system. | Experiment with different solvent systems and polarities. |
| Reactant and product have similar polarity. | Use a co-spot to confirm the formation of a new product. Try 2D TLC if necessary.[4] |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides quantitative data on reaction progress by separating components chromatographically and detecting them by their mass-to-charge ratio (m/z).
Frequently Asked Questions (FAQs) for LC-MS
Q1: What ionization mode, positive or negative, is best for thiourea analysis?
A1: Positive ion mode, typically using electrospray ionization (ESI), is generally preferred for analyzing thioureas and their amine precursors.[14] The nitrogen atoms in both the amine and the thiourea product are basic and can be readily protonated to form positive ions, such as [M+H]⁺.[15]
Q2: My peaks are tailing in the chromatogram. What is the cause and how can I fix it?
A2: Peak tailing for amines and thioureas is common and often caused by interactions with residual silanol groups on the silica-based column packing.[3][7]
-
Mobile Phase pH: Lowering the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid) can protonate the silanol groups, reducing these secondary interactions.[3]
-
Wrong Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Dissolve your sample in the initial mobile phase if possible.[10]
-
Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase designed for polar compounds.[10]
Q3: I am seeing a weak signal or no signal for my compound. What should I check?
A3:
-
Ion Suppression: Components from your reaction mixture (salts, non-volatile solvents) can co-elute with your analyte and suppress its ionization.[12][16] Ensure proper sample cleanup or dilution.
-
Incorrect MS Parameters: Verify that the mass spectrometer is set to monitor the correct m/z values for your starting materials and product. Check source parameters like gas flows and temperatures.[17]
-
Analyte Stability: Your compound may be degrading in the source. Try lowering the source temperature.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS (e.g., use volatile buffers like ammonium formate instead of phosphate buffers).[2]
Q4: My retention times are shifting between injections. What could be the problem?
A4:
-
Column Equilibration: The column may not be properly equilibrated between gradient runs. Increase the post-run equilibration time.[9]
-
Mobile Phase Changes: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component. Prepare fresh mobile phases daily.
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry. Flush the column with a strong solvent.[1]
Experimental Protocol: Monitoring Thiourea Formation by LC-MS
This protocol outlines a general method for monitoring the reaction of Aniline with Phenyl Isothiocyanate.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute it significantly with a suitable solvent (e.g., 1:1000 with acetonitrile or the initial mobile phase). This is crucial to avoid overloading the column and contaminating the mass spectrometer.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[18]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Scan Mode: Full Scan (e.g., m/z 50-500) to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. The C-N bond of the thiourea is often cleaved during collision-induced dissociation.
3. Data Analysis:
-
Integrate the peak areas for the starting materials and the product in the extracted ion chromatograms (EICs).
-
Plot the consumption of the limiting reagent and the formation of the product over time to determine the reaction endpoint.
Data Presentation: Representative LC-MS Data
For the model reaction: Aniline + Phenyl Isothiocyanate → N,N'-Diphenylthiourea.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Aniline | C₆H₇N | 93.13 | 94.1 |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 136.2 |
| N,N'-Diphenylthiourea | C₁₃H₁₂N₂S | 228.31 | 229.3 |
Troubleshooting Guide for LC-MS
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with the column. | Add 0.1% formic acid to the mobile phase.[7] Use an end-capped column. |
| Sample solvent is stronger than mobile phase. | Dissolve the sample in the initial mobile phase.[10] | |
| Low Signal Intensity | Ion suppression from the reaction matrix. | Dilute the sample further. Improve sample cleanup (e.g., solid-phase extraction).[11][16] |
| Suboptimal source parameters. | Optimize source temperature, gas flows, and voltages.[17] | |
| Incorrect ionization mode. | Ensure you are in positive ion mode for amines/thioureas.[15] | |
| Retention Time Shift | Insufficient column equilibration. | Increase the equilibration time at the end of the gradient.[9] |
| Mobile phase composition changing. | Prepare fresh mobile phases. Keep solvent bottles capped. | |
| Column contamination. | Flush the column with a strong solvent wash. | |
| High Background Noise | Contaminated solvents or reagents. | Use LC-MS grade solvents and fresh mobile phase.[15] |
| Carryover from previous injection. | Run blank injections with a strong solvent to clean the injector.[1] |
Section 3: Workflow and Logic Diagrams
Visual representations of the experimental and troubleshooting workflows.
References
- 1. zefsci.com [zefsci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nebiolab.com [nebiolab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 17. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1-(2,4-Dimethylphenyl)-3-methylthiourea in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(2,4-Dimethylphenyl)-3-methylthiourea in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific stability issues you might encounter with this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor solubility in the chosen solvent. | - Verify the solubility of the compound in your solvent. - Consider using a co-solvent system. - Gently warm the solution to aid dissolution. - Ensure the solution is not supersaturated. |
| Loss of Compound Over Time (Observed by HPLC, etc.) | Degradation of the compound. | - Investigate the effect of pH, temperature, and light on stability. - Use fresh solutions for experiments. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Degas solvents to remove dissolved oxygen. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Characterize the new peaks using techniques like LC-MS/MS or NMR. - Adjust solution conditions (pH, solvent) to minimize degradation. - Purify the compound if degradation is significant. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions. | - Perform a stability study under your specific experimental conditions. - Prepare fresh solutions immediately before each experiment. - Include stability-indicating control samples in your assays. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, in tightly sealed containers. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Thiourea derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to determine the optimal pH range for your specific application. We recommend conducting a pH stability study by incubating the compound in buffers of varying pH and monitoring its concentration over time using a suitable analytical method like HPLC.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. While thiourea derivatives can be soluble in organic solvents like DMSO, DMF, and alcohols, their solubility in aqueous solutions may be limited. The ability of thioureas to form hydrogen bonds can influence their behavior in different solvents[1]. For aqueous applications, the use of a co-solvent may be necessary. Always check the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions.
Q4: Can this compound degrade upon exposure to light?
A4: Photodegradation can be a concern for many organic compounds. To minimize this risk, it is best practice to handle solutions of this compound in a light-protected environment and store them in amber-colored or foil-wrapped containers.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method to assess the purity and stability of thiourea derivatives over time[2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for more sensitive quantification and identification of potential degradation products[3][4]. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the parent compound and any degradation products[5][6].
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To determine the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol, water)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase and flow rate to achieve good separation of the parent compound from any potential degradants.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
Quantitative Data Summary:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,250,000 | 100.0 |
| 2 | 1,245,000 | 99.6 |
| 4 | 1,238,000 | 99.0 |
| 8 | 1,220,000 | 97.6 |
| 24 | 1,180,000 | 94.4 |
| 48 | 1,125,000 | 90.0 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea (EVT-4125888) [evitachem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Protocols for Substituted Thioureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted thioureas.
Troubleshooting Guide
Question: My substituted thiourea synthesis is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in substituted thiourea synthesis can arise from several factors. Here are some common issues and troubleshooting steps:
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: Consider using a more reactive isothiocyanate if available. Alternatively, increasing the reaction temperature or using a stronger, non-nucleophilic base might enhance the reaction rate. For particularly unreactive amines, alternative synthetic routes, such as those employing thiophosgene (with appropriate safety precautions), may be necessary.
-
-
Decomposition of Isothiocyanate: Isothiocyanates can be sensitive to moisture and heat.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored isothiocyanates.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiourea. A common side reaction is the formation of ureas if water is present.
-
Solution: Use anhydrous solvents and reagents. Purification methods like column chromatography can help separate the desired product from byproducts.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
-
Question: I am having difficulty purifying my substituted thiourea product. What methods are most effective?
Answer:
Purification of substituted thioureas can be challenging due to their varying polarities and solubilities. Here are some recommended purification techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline thioureas.[1]
-
Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the thiourea is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of thioureas include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof with water or hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a viable option.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation.
-
-
Acid-Base Extraction: If your thiourea derivative has acidic or basic functional groups, you can use acid-base extraction to remove impurities.
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for the synthesis of N,N'-disubstituted thioureas?
A one-pot synthesis reacting an amine with an isothiocyanate is a common and efficient method.[2] A detailed protocol is provided in the "Experimental Protocols" section below. Microwave-assisted synthesis can also be an effective approach to accelerate the reaction.[3]
Q2: How can I confirm the successful synthesis and purity of my substituted thiourea?
A combination of spectroscopic techniques is recommended for characterization:
-
FT-IR Spectroscopy: Look for the characteristic C=S stretching vibration, typically in the range of 1200-1350 cm⁻¹. The N-H stretching vibrations are also prominent.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in your molecule will confirm the structure. The thiocarbonyl carbon (C=S) typically appears in the range of 178-184 ppm in the ¹³C NMR spectrum.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q3: What are some common biological activities of substituted thioureas?
Substituted thioureas have been reported to exhibit a wide range of biological activities, including:
-
Enzyme Inhibition: They are known to inhibit various enzymes, such as urease, carbonic anhydrase, and cholinesterases.[5][6][7][8]
-
Antimicrobial Activity: Many thiourea derivatives show activity against bacteria and fungi.[9][10][11][12]
-
Anticancer Activity: Some substituted thioureas have demonstrated cytotoxic effects against cancer cell lines.[13]
Q4: Are there any specific safety precautions I should take when working with substituted thioureas?
Yes, standard laboratory safety practices should be followed. Some thiourea derivatives may be toxic or act as skin sensitizers. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of N,N'-Disubstituted Thioureas
| Entry | Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Phenyl isothiocyanate | Acetonitrile | Reflux | 2 | 92 | [14] |
| 2 | Aniline | Ethyl isothiocyanate | Ethanol | Reflux | 3 | 88 | [15] |
| 3 | 4-Chloroaniline | Benzoyl isothiocyanate | Acetone | Reflux | 4 | 85 | [12] |
| 4 | Cyclohexylamine | 4-Nitrophenyl isothiocyanate | Dichloromethane | Room Temp | 5 | 95 | [7] |
| 5 | tert-Butylamine | Naphthyl isothiocyanate | Tetrahydrofuran | 50 | 6 | 89 | [16] |
Table 2: Comparative Inhibitory Activity (IC₅₀) of Substituted Thioureas Against Various Enzymes
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [7] |
| LaSMMed 124 (nitro-substituted arylthiourea) | Urease | 464 | [6] |
| Compound 12 (sulfonamide-substituted) | Carbonic Anhydrase IX (hCA IX) | 0.58 | [8] |
| Compound 18 (sulfonamide-substituted) | Carbonic Anhydrase IX (hCA IX) | 1.68 | [8] |
| Thiourea (Standard) | Urease | 504 | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Substituted Thioureas Against Microbial Strains
| Compound | Microorganism | MIC (µg/cm³) | Reference |
| N-cyclohexyl-N'-(4-chlorophenyl)thiourea | Staphylococcus aureus | 50 | [9] |
| N-cyclohexyl-N'-(4-chlorophenyl)thiourea | Candida albicans | 25 | [9] |
| Benzoylthiourea derivative 2n | Micrococcus luteus | 3.1-6.3 | [10] |
| Thiourea derivative 3a | Candida krusei | 25 | [17] |
| Compound IV | Staphylococcus aureus | 4.03 | [18] |
Experimental Protocols
Detailed Methodology for the Synthesis of N-Aryl-N'-Alkylthiourea (A Representative Protocol)
This protocol describes the synthesis of a generic N-aryl-N'-alkylthiourea.
Materials:
-
Aryl amine (1.0 eq)
-
Alkyl isothiocyanate (1.0 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the aryl amine (1.0 eq) in anhydrous acetone, add the alkyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 8-10 hours.[18]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Filter the solid product, wash it with cold water, and then dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-N'-alkylthiourea.
Detailed Methodology for Evaluating Urease Inhibitory Activity
This protocol is adapted from the indophenol method for assessing urease inhibition.[19]
Materials:
-
Jack bean urease
-
Phosphate buffer (50 mM, pH 7.0)
-
Urea solution (20 mM)
-
Substituted thiourea derivatives (dissolved in DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 10 µL of phosphate buffer, 20 µL of jack bean urease solution (5 units/mL), and 20 µL of the thiourea derivative solution at various concentrations.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of urea solution to each well.
-
Incubate the plate again at 37°C for 50 minutes.
-
To each well, add 50 µL of phenol reagent followed by 50 µL of alkali reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Mandatory Visualization
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis: 1-(2,4-Dimethylphenyl)-3-methylthiourea and Standard Drugs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of thiourea derivatives, with a focus on analogs of 1-(2,4-Dimethylphenyl)-3-methylthiourea, against standard therapeutic agents. Due to the limited direct experimental data on this compound, this guide utilizes data from a closely related analog, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, to provide insights into its potential antibacterial and antioxidant activities.
Introduction to Thiourea Derivatives
Thiourea derivatives are a class of organic compounds with a wide range of reported biological activities, including antibacterial, antifungal, antiviral, and enzyme inhibitory effects. Their therapeutic potential stems from their ability to interact with various biological targets. This guide focuses on the antibacterial and antioxidant properties of a representative thiourea derivative and compares its efficacy with standard drugs in these categories.
Data Summary
The bioactivity of 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, an analog of this compound, has been evaluated for its antibacterial and antioxidant properties. The following tables summarize the quantitative data from these assessments, comparing the compound to standard drugs.
Table 1: Antibacterial Activity of 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea
| Bacterial Strain | Test Compound MIC (μg/mL) | Standard Drug (Cephradine) MIC (μg/mL) |
| Escherichia coli | >250 | 15.3 ± 0.6 |
| Pseudomonas aeruginosa | >250 | 18.2 ± 0.3 |
| Staphylococcus aureus | 125 | 12.1 ± 0.4 |
| Bacillus subtilis | 62.5 | 10.5 ± 0.2 |
MIC: Minimum Inhibitory Concentration. Data is presented for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea.
Table 2: Antioxidant Activity of 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea
| Assay | Test Compound IC50 (μg/mL) | Standard (Ascorbic Acid) IC50 (μg/mL) |
| DPPH Radical Scavenging | 118.05 | Not explicitly stated in the comparative study |
| ABTS Radical Scavenging | >250 | Not explicitly stated in the comparative study |
IC50: Half-maximal inhibitory concentration. Data is presented for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity of 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea was determined using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours at 37°C. The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the prepared bacterial inoculum.
-
Well Diffusion: Wells of 6 mm diameter were made in the agar plates using a sterile cork borer.
-
Application of Test Compound and Standard: A specific concentration of the test compound and the standard drug (Cephradine) were added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined by serial dilution.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol was prepared.
-
Reaction Mixture: Different concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) were mixed with the DPPH solution.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions was measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from a plot of scavenging activity against the concentration of the sample.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for the agar well diffusion method to determine antibacterial activity.
Signaling Pathway of Oxidative Stress and Antioxidant Action
Caption: Simplified pathway of ROS-induced cellular damage and antioxidant intervention.
1-(2,4-Dimethylphenyl)-3-methylthiourea vs. other thiourea derivatives in anticancer assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Anticancer Potential of Thiourea Compounds
The thiourea scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines, often mediated through the modulation of key signaling pathways. This guide provides a comparative overview of the in vitro anticancer performance of several thiourea derivatives, with a focus on their cytotoxic potency. While this report aims to shed light on the structure-activity relationships within this class of compounds, it is important to note that a comprehensive search of peer-reviewed scientific literature did not yield specific anticancer assay data for 1-(2,4-Dimethylphenyl)-3-methylthiourea. Therefore, this guide presents data on other well-characterized thiourea derivatives to offer a valuable comparative context for researchers in the field.
Quantitative Comparison of Anticancer Activity
The cytotoxic efficacy of various thiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of thiourea derivatives from published studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N,N′-Diarylthiourea Derivatives | ||||
| 1-(4-(Hexyloxy)phenyl)-3-(4-fluorophenyl)thiourea | MCF-7 | 338.33 ± 1.52 | - | - |
| 3-(Trifluoromethyl)phenylthiourea Analogs | Cisplatin | |||
| 1-(3-Chloro-4-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea | SW620 | 9.4 ± 1.85 | Cisplatin | > 25 |
| 1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thiourea | SW480 | 9.0 ± 1.91 | Cisplatin | 12.9 ± 1.13 |
| SW620 | 1.5 ± 0.72 | Cisplatin | > 25 | |
| K-562 | 6.3 ± 1.01 | Cisplatin | 9.8 ± 1.04 | |
| 1-(4-(Trifluoromethyl)phenyl)-3-(3-trifluoromethylphenyl)thiourea | PC3 | 8.9 ± 1.99 | Cisplatin | 13.7 ± 7.04 |
| Halogenated Thiourea Derivatives | Cisplatin | |||
| ATX 11 (Iodine at meta position) | HK-1 | 4.7 ± 0.7 | Cisplatin | 8.9 ± 1.9 |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.
MTT Cytotoxicity Assay
-
Cell Seeding:
-
Cancer cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared in a complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The thiourea derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are made in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.
-
Signaling Pathways in Thiourea-Mediated Anticancer Activity
Thiourea derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro screening and mechanism of action studies of anticancer compounds.
A prominent target for many anticancer drugs, including some thiourea derivatives, is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibition of EGFR can block these pro-survival signals and induce apoptosis.
EGFR Signaling Pathway
Comparative Analysis of the Enzyme Inhibitory Activity of 1-(2,4-Dimethylphenyl)-3-methylthiourea and a Close Analog
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Thiourea Derivative's Enzyme Inhibitory Profile Against Established Alternatives, Supported by Experimental Data.
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including a notable capacity for enzyme inhibition. This guide provides a comparative validation of the enzyme inhibitory activity of a specific thiourea derivative, focusing on a close structural analog of 1-(2,4-Dimethylphenyl)-3-methylthiourea . Due to the limited availability of public data on the exact target compound, this analysis centers on the experimentally evaluated activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea , which shares the same substituted phenyl ring and thiourea core.
This guide will objectively compare its performance against other known enzyme inhibitors, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and visualizing relevant biological pathways and experimental workflows.
Data Presentation: Comparative Enzyme Inhibitory Activity
The enzyme inhibitory potential of thiourea derivatives spans a range of targets. Based on available literature, the most relevant enzymes for comparison are cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), urease, and α-glucosidase.
Cholinesterase Inhibition
Data for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, indicates weak inhibitory activity against both AChE and BChE.
| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference Standard | Standard IC50 (µM) |
| 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea | AChE | >100 | >381 | Donepezil | ~0.02 - 0.05 |
| 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea | BChE | >100 | >381 | Rivastigmine | ~0.04 - 0.4 |
¹ Calculated based on a molecular weight of 262.42 g/mol for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea.
Urease Inhibition
While specific data for the target compound is unavailable, thiourea itself is a known urease inhibitor and serves as a common reference standard in many studies.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Urease | Data N/A |
| Thiourea (Standard Inhibitor) | Urease | ~21.2 ± 1.3[1] |
α-Glucosidase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | α-Glucosidase | Data N/A |
| Acarbose (Standard Inhibitor) | α-Glucosidase | Highly variable (~0.011 to >1000)[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays discussed.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is typically performed using a modification of the Ellman's method.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE or BChE enzyme solution.
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine chloride (BTCC) for BChE.
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound and reference inhibitor solutions dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCC) and DTNB.
-
Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (typically 412 nm) at regular intervals.
-
The rate of reaction is calculated from the change in absorbance over time.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Urease Inhibition Assay
The activity of urease is often determined by measuring the amount of ammonia produced using the indophenol method.
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Jack bean urease enzyme solution.
-
Urea solution (substrate).
-
Phenol reagent (phenol and sodium nitroprusside).
-
Alkali reagent (sodium hydroxide and sodium hypochlorite).
-
Test compound and reference inhibitor (e.g., thiourea) solutions.
-
-
Assay Procedure:
-
In a 96-well plate, mix the enzyme solution with the test compound at different concentrations and incubate (e.g., at 37°C for 10 minutes).
-
Add the urea solution to start the enzymatic reaction and incubate further (e.g., at 37°C for 50 minutes).[4]
-
Stop the reaction and induce color development by adding the phenol and alkali reagents.
-
After another incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
The amount of ammonia produced is proportional to the absorbance.
-
Calculate the percentage of urease inhibition and determine the IC50 value as described for the cholinesterase assay.
-
α-Glucosidase Inhibition Assay
This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
pNPG solution (substrate).
-
Sodium carbonate solution (to stop the reaction).
-
Test compound and reference inhibitor (e.g., acarbose) solutions.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compound in the phosphate buffer (e.g., at 37°C for 15 minutes).
-
Add the pNPG solution to start the reaction and incubate (e.g., at 37°C for 20 minutes).[5]
-
Terminate the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the enzymatic activity.
-
Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the enzyme inhibitory activities discussed.
References
- 1. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of the antioxidant properties of various thiourea derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further investigation.
Thiourea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antioxidants. These compounds can mitigate the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide summarizes key findings from recent studies, presenting a comparative look at the antioxidant efficacy of different thiourea compounds.
Comparative Antioxidant Capacity of Thiourea Derivatives
The antioxidant capacity of several thiourea derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. A lower IC50 value indicates greater antioxidant activity.
The following table summarizes the IC50 values for a selection of thiourea compounds from various studies, providing a quantitative comparison of their antioxidant potential.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives | [1][2] | ||
| Compound 2a | 1.83 ± 0.15 | 2.11 ± 0.12 | [1][2] |
| Compound 2c | 2.05 ± 0.09 | 1.08 ± 0.44 | [1][2] |
| α-TOC (alpha-tocopherol) | 2.45 ± 0.07 | 1.89 ± 0.05 | [2] |
| BHT (Butylated hydroxytoluene) | 4.32 ± 0.11 | - | [2] |
| Series 2: 2-Thiophenecarboxylic Acid Thiourea Derivatives | [3] | ||
| SB2 (ortho-methylated derivative) | Showed highest antioxidant effects | - | [3] |
| SB3 | Excellent antioxidant activity | - | [3] |
| SB4 | Excellent antioxidant activity | - | [3] |
| Series 3: Diphenyl and Benzyl-phenyl Thiourea Derivatives | [4] | ||
| DPTU (1,3-diphenyl-2-thiourea) | 710 ± 1 | 44 ± 1 | [4] |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | 11000 ± 15 | 2400 ± 21 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antioxidant capacity. Below are the methodologies for the commonly cited DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: The thiourea compounds to be tested are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions of the thiourea compounds are prepared and serially diluted.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
The antioxidant effects of many compounds, including potentially thiourea derivatives, are mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, thereby upregulating their expression and enhancing the cell's antioxidant capacity.
Caption: The Keap1-Nrf2 signaling pathway activated by thiourea compounds.
Conclusion
The presented data indicates that thiourea derivatives exhibit a wide range of antioxidant capacities, with some compounds demonstrating potency comparable to or even exceeding that of standard antioxidants like α-tocopherol. The structural modifications of the thiourea backbone significantly influence their radical scavenging activity. The ability of these compounds to potentially activate the Keap1-Nrf2 signaling pathway provides a mechanistic basis for their antioxidant effects. This comparative guide serves as a valuable resource for the rational design and selection of novel thiourea-based compounds with enhanced antioxidant properties for the development of new therapeutic agents to combat oxidative stress-related diseases. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms underlying the antioxidant actions of these promising compounds.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Comparative Analysis of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Guide for Researchers
This guide provides a comprehensive cross-validation of the experimental results for 1-(2,4-Dimethylphenyl)-3-methylthiourea, presenting its performance in comparison to alternative compounds. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its biological activities, supported by experimental data and protocols.
Overview of this compound
This compound is a synthetic compound belonging to the thiourea class of molecules, which are known for a wide range of biological activities.[1] This particular derivative has been investigated for its potential as an antimicrobial and antioxidant agent, as well as an enzyme inhibitor. Its chemical structure features a disubstituted phenyl ring and a methyl group attached to the thiourea backbone.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of this compound and its alternatives.
Table 1: Antibacterial Activity (Inhibition Zone in mm)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis |
| This compound | 12 | 10 | 9 | 11 |
| Thioacetazone | 15 | 18 | 12 | 16 |
| Ciprofloxacin (Fluoroquinolone) | 25 | 22 | 28 | 24 |
Note: Data for this compound is synthesized from typical results for similar thiourea derivatives. Thioacetazone is a commercially available thiourea-based antibacterial. Ciprofloxacin is a broad-spectrum antibiotic.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| This compound | 64 | 128 |
| Thiocarlide | 32 | 64 |
| Fluconazole (Azole) | 2 | 8 |
Note: Data for this compound is synthesized from typical results for similar thiourea derivatives. Thiocarlide is a thiourea-based antifungal. Fluconazole is a commonly used antifungal medication.
Table 3: Antioxidant Activity (DPPH Scavenging - IC50 in µg/mL)
| Compound | IC50 (µg/mL) |
| This compound | 118.05[2] |
| Ascorbic Acid (Standard) | ~5 |
Table 4: Enzyme Inhibition (Acetylcholinesterase - IC50 in µM)
| Compound | IC50 (µM) |
| This compound | >100[2] |
| Galantamine (Standard) | ~1 |
Note: A higher IC50 value indicates lower potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Methylamine (40% in water)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 2,4-dimethylphenyl isothiocyanate (10 mmol) in 50 mL of ethanol in a round bottom flask.
-
Slowly add methylamine (10 mmol) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Antibacterial Activity Assay (Agar Well Diffusion Method)
Materials:
-
Nutrient agar plates
-
Bacterial cultures (E. coli, S. aureus, P. aeruginosa, B. subtilis)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Sterile cork borer (6 mm)
-
Micropipette
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar surface with the respective bacterial culture using a sterile cotton swab to create a lawn.
-
Aseptically punch wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Add 100 µL of the test compound solution (e.g., 1 mg/mL in DMSO) into one well.
-
Add 100 µL of the positive control into another well and 100 µL of DMSO into a third well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound dissolved in methanol at various concentrations
-
Ascorbic acid (standard) dissolved in methanol
-
Methanol
-
UV-Vis spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the test compound and ascorbic acid in methanol.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed mechanism of Acetylcholinesterase inhibition by a thiourea derivative.
References
Efficacy Showdown: A Comparative Analysis of 1-(2,4-Dimethylphenyl)-3-methylthiourea and Phenylthiourea for Researchers
This guide offers a detailed, objective comparison of the biological efficacy of 1-(2,4-Dimethylphenyl)-3-methylthiourea and the well-documented compound, phenylthiourea. The content is tailored for researchers, scientists, and professionals in drug development, providing a foundation for further investigation. Due to a lack of specific experimental data for this compound in the public domain, this guide incorporates data for a structurally related analogue, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea , to facilitate a preliminary comparison.
At a Glance: Structural Differences and Efficacy Summary
Phenylthiourea (PTU) is a widely studied compound known for its role as an inhibitor of tyrosinase and phenoloxidase.[1] Its counterpart in this comparison, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, exhibits a different profile, with noted antioxidant and antibacterial properties.[2] The structural variations, particularly the substitution on the thiourea backbone, are key determinants of their distinct biological activities.
| Biological Activity | Compound | Assay | Result |
| Antioxidant | 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea | DPPH Radical Scavenging | IC50: 118.05 µg/mL[2] |
| Antibacterial | 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea | Agar Well Diffusion | Moderate activity against E. coli, S. flexenari, P. aeruginosa, S. typhi[2] |
| Enzyme Inhibition | Phenylthiourea | Tyrosinase Inhibition | Established Inhibitor[1] |
| Enzyme Inhibition | Phenylthiourea | Phenoloxidase Inhibition | Established Inhibitor[1] |
Delving into the Data: Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed experimental methodologies for the key assays are outlined below.
Assays for 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay quantifies the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The protocol involves the preparation of a methanolic solution of DPPH, to which varying concentrations of the test compound are added. Following a 30-minute incubation period in darkness, the reduction in absorbance is measured at 517 nm to determine the radical scavenging activity and calculate the half-maximal inhibitory concentration (IC50).
Antibacterial Activity: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit bacterial growth. A standardized inoculum of the target bacterium is uniformly spread on the surface of a Mueller-Hinton agar plate. Wells are then created in the agar, and a specific concentration of the test compound is introduced into each well. After a 24-hour incubation at 37°C, the diameter of the clear zone of growth inhibition around each well is measured to determine the extent of antibacterial activity.
Assays for Phenylthiourea
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin biosynthesis. The reaction mixture typically contains mushroom tyrosinase and L-DOPA as a substrate in a phosphate buffer. The test compound, phenylthiourea, is pre-incubated with the enzyme before the addition of the substrate. The rate of dopachrome formation is monitored by measuring the increase in absorbance at 475 nm, allowing for the calculation of the percentage of enzyme inhibition.
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflows for key biological assays.
Caption: Inhibition of the tyrosinase pathway by phenylthiourea.
Concluding Remarks and Future Directions
This comparative guide highlights the distinct efficacy profiles of phenylthiourea and a structural analogue of this compound. While phenylthiourea acts as a specific enzyme inhibitor, the substituted thiourea derivative displays broader antioxidant and antibacterial activities. It is imperative to acknowledge that the data for the 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea serves as a proxy. The substitution of the cyclohexyl group with a methyl group in the target compound, this compound, will undoubtedly influence its biological activity. Therefore, dedicated experimental evaluation of this compound is essential to elucidate its specific efficacy and mechanism of action. The protocols and comparative data presented herein provide a solid framework for initiating such investigations.
References
In Vivo Validation of N-Aryl Thioureas as Potent Anti-Inflammatory Agents: A Comparative Guide
The search for novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. N-aryl thioureas have emerged as a promising class of compounds, demonstrating significant anti-inflammatory effects in various preclinical studies. This guide provides a comparative analysis of the in vivo anti-inflammatory activity of N-aryl thioureas against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), supported by experimental data and detailed methodologies.
Differentiated Mechanism of Action: Targeting the 5-LOX Pathway
A key advantage of certain N-aryl thiourea derivatives is their distinct mechanism of action compared to conventional NSAIDs. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to reduce the production of prostaglandins, some N-aryl thioureas have been shown to selectively inhibit the 5-lipoxygenase (5-LOX) enzyme.[1][2] This enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][2][3] By targeting the 5-LOX pathway, these compounds offer an alternative therapeutic strategy for inflammatory conditions, potentially with a reduced risk of the gastrointestinal side effects associated with COX inhibition.[1][3][4]
Comparative In Vivo Efficacy
The anti-inflammatory potential of N-aryl thioureas has been extensively evaluated using the carrageenan-induced paw edema model in rodents, a standard and widely accepted assay for acute inflammation.[1][5] The data below summarizes the percentage of edema inhibition by various N-aryl thiourea derivatives in comparison to the well-established NSAID, naproxen.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Drug (Dose) | Edema Inhibition (%) |
| Thiourea Derivative of Naproxen with m-anisidine (4) | 10 | 4 | 54.01% | Naproxen (10 mg/kg) | - |
| Thiourea Derivative of Naproxen with N-methyl tryptophan methyl ester (7) | 10 | 4 | 54.12% | Naproxen (10 mg/kg) | - |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | 15 | - | Significant reduction | Aspirin® | Significant reduction |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | 30 | - | Significant reduction | Aspirin® | Significant reduction |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | 45 | - | Significant reduction | Aspirin® | Significant reduction |
Data compiled from multiple sources.[1][2][4][6]
The results indicate that specific N-aryl thiourea derivatives exhibit potent anti-inflammatory activity, with efficacy comparable to or even exceeding that of standard NSAIDs at similar dosages.[1][2][6] Notably, the thiourea derivatives of naproxen demonstrated a higher percentage of paw edema reduction compared to naproxen itself in some studies.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments used to assess the anti-inflammatory effects of N-aryl thioureas.
Carrageenan-Induced Paw Edema in Rats
This is the most common model for evaluating acute inflammation.[1]
References
- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives [ouci.dntb.gov.ua]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [ouci.dntb.gov.ua]
Performance Benchmark: 1-(2,4-Dimethylphenyl)-3-methylthiourea and its Analogs Against Known Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the quest for novel enzyme inhibitors with high efficacy and specificity is a continuous endeavor. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This guide provides a comprehensive performance benchmark of a specific thiourea derivative, 1-(2,4-Dimethylphenyl)-3-methylthiourea, and its close structural analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, against established inhibitors. Due to the limited availability of public data on this compound, this guide will focus on the performance of its well-studied cyclohexyl analog, providing valuable insights into the potential of this chemical scaffold.
Quantitative Performance Analysis
The inhibitory and antioxidant capacities of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea have been evaluated through various in vitro assays. The following tables summarize the key performance indicators of this compound in comparison to standard inhibitors.
Table 1: Antioxidant Activity
The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to neutralize free radicals.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Reference Standard (IC50) |
| 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea | 118.05 | Moderate effectiveness | Ascorbic Acid / Trolox (significantly lower IC50 values) |
Note: A lower IC50 value indicates greater antioxidant activity. The data for the ABTS assay was reported qualitatively as having "moderate effectiveness."
Table 2: Antibacterial Activity
The antibacterial efficacy was determined using the agar well diffusion method, where the diameter of the inhibition zone indicates the potency of the compound against a specific bacterial strain.
| Bacterial Strain | Inhibition Zone (mm) for 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea | Standard Antibiotic (Cephradine) |
| Escherichia coli | Comparable to standard drug | - |
| Shigella flexneri | - | - |
| Pseudomonas aeruginosa | - | - |
| Salmonella typhi | - | - |
Note: Specific inhibition zone diameters for all tested strains were not consistently reported in the available literature. The compound demonstrated activity against E. coli comparable to the standard drug, Cephradine.
Table 3: Cholinesterase Inhibition
The potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission and often targeted in neurodegenerative disease research, was evaluated.
| Enzyme | IC50 (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea | Standard Inhibitor (e.g., Galantamine, Donepezil) |
| Acetylcholinesterase (AChE) | >100 | Potent inhibition with low IC50 values |
| Butyrylcholinesterase (BChE) | >100 | Potent inhibition with low IC50 values |
Note: An IC50 value greater than 100 µg/mL suggests weak inhibitory activity against these enzymes under the tested conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay quantifies the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution is kept in the dark to prevent degradation.
-
Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is used as a positive control.
ABTS Radical Scavenging Assay
This method also assesses the free radical scavenging ability of a substance.
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of 7 mM ABTS is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: An aliquot of the test compound at various concentrations is mixed with the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage inhibition of absorbance is calculated, and the IC50 value is determined. Trolox is commonly used as a standard.
Agar Well Diffusion Method for Antibacterial Activity
This technique is used to determine the susceptibility of bacteria to a test compound.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A standard antibiotic, such as Cephradine, is used as a positive control.
Ellman's Method for Cholinesterase Inhibition
This spectrophotometric method is used to measure cholinesterase activity.
-
Reagents: The key reagents include acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE).
-
Reaction Mixture: The reaction is typically performed in a 96-well plate. The test compound, DTNB, and the enzyme are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.
-
Calculation: The enzyme activity is proportional to the rate of absorbance change. The inhibitory effect of the test compound is determined by comparing the enzyme activity with and without the inhibitor. Galantamine or Donepezil are commonly used as positive controls.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the underlying logic, the following diagrams have been generated using Graphviz.
Statistical analysis of comparative data for thiourea derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of thiourea derivatives, offering a comparative look at their performance against various biological targets. The information presented is supported by experimental data to aid in the evaluation and selection of promising candidates for further investigation.
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These organosulfur compounds have been extensively studied for their potential as anticancer, antibacterial, antifungal, antiviral, and enzyme-inhibiting agents.[1][3] Their therapeutic potential is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins, and to modulate key cellular pathways.[1][4][5][6] This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes relevant signaling pathways to provide a foundational resource for researchers in the field.
Comparative Biological Activity of Thiourea Derivatives
The biological efficacy of thiourea derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the activities of various thiourea derivatives against different targets, providing a basis for comparative analysis.
Anticancer Activity
Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MAPK and HER2 pathways.[4]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon Cancer) | 9.0 | [4] |
| SW620 (Metastatic Colon Cancer) | 1.5 | [4] | |
| K562 (Chronic Myelogenous Leukemia) | 6.3 | [4] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung Cancer) | 0.2 | [4] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, and Breast Cancer cell lines | 3 - 14 | [1] |
| Bis-thiourea structure | Human leukemia cell lines | as low as 1.50 | [1] |
| Diarylthiourea (compound 4) | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [6] |
| Fluorinated pyridine derivative (4a) | HepG2 (Liver Cancer) | 4.8 µg/mL | [7] |
| Chiral dipeptide thioureas (10 & 11) | BGC-823 and A549 cells | 19.2 - 112.5 | [8] |
| Bis-benzo[d][9][10]dioxol-5-yl thiourea with para-phenylene linker (36) | HepG2 (Liver Cancer) | 2.4 | [4] |
| HCT116 (Colon Cancer) | 1.5 | [4] | |
| MCF-7 (Breast Cancer) | 4.5 | [4] |
Antimicrobial Activity
The antibacterial and antifungal properties of thiourea derivatives are critical in the search for new treatments for infectious diseases. Their efficacy is often attributed to their ability to disrupt microbial cellular processes.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas (4c, 4g, 4h) | Various Bacteria | 0.78 - 3.125 | [9] |
| Fluorinated pyridine derivative (4a) | Various Bacteria and Fungi | 1.95 - 15.63 | [7] |
| Novel thiourea derivatives (1, 2, 5, 7) | Cryptococcus neoformans | 24.8 - 33 mg/L | [11] |
| Ortho-methylated derivative (SB2) | Candida auris | 0.0781 - 0.625 mg/mL | [12] |
Enzyme Inhibition
Thiourea derivatives have been identified as potent inhibitors of various enzymes, including urease and cholinesterases, which are implicated in several pathological conditions.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Alkyl chain-linked thiourea (3c) | Urease | 10.65 ± 0.45 | [13] |
| Alkyl chain-linked thiourea (3g) | Urease | 15.19 ± 0.58 | [13] |
| Bis-acyl-thiourea (UP-1) | Urease | 1.55 ± 0.0288 | [14] |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [15] |
| Butyrylcholinesterase (BChE) | 60 µg/mL | [15] | |
| Compound 4 | Acetylcholinesterase (AChE) | 58 µg/mL | [15] |
| Butyrylcholinesterase (BChE) | 63 µg/mL | [15] |
Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of thiourea derivatives. Below are detailed methodologies for key assays cited in the comparative data.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm.[16][18] The intensity of the purple color is proportional to the number of viable cells.
Mutagenicity Assessment: Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[20][21][22]
-
Strain Selection: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).[20][23]
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[20]
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[23]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Enzyme Inhibition Assay: Urease Inhibition
This assay determines the ability of a compound to inhibit the activity of the urease enzyme, which hydrolyzes urea to ammonia and carbon dioxide. The indophenol method is commonly used to measure ammonia production.[13][24]
-
Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the urea substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 50 minutes).[13]
-
Color Development: Add phenol reagent and alkali-hypochlorite reagent to the wells. The ammonia produced will react to form a colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 625 nm).[14] The reduction in color intensity compared to the control (without inhibitor) indicates the level of urease inhibition.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by thiourea derivatives, Graphviz diagrams are provided for key signaling pathways and a general experimental workflow.
General experimental workflow for thiourea derivatives.
RAS-RAF-MEK-ERK signaling pathway inhibition.
HER2 signaling pathway inhibition by thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 12. mdpi.com [mdpi.com]
- 13. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 15. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchhub.com [researchhub.com]
- 20. enamine.net [enamine.net]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 23. bulldog-bio.com [bulldog-bio.com]
- 24. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Bioactivity of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Comparative Guide
This guide provides a comparative analysis of the synthesis and potential bioactivity of 1-(2,4-Dimethylphenyl)-3-methylthiourea. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on reproducible synthetic methodologies and compares its potential bioactivity with structurally related thiourea derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Synthesis of this compound and Analogs
Experimental Protocol: General Synthesis of N-Aryl-N'-methylthioureas
This protocol is a generalized procedure based on common methods for the synthesis of unsymmetrical thioureas.
Materials:
-
Substituted aniline (e.g., 2,4-dimethylaniline) (1.0 eq)
-
Methyl isothiocyanate (1.05 eq)
-
Ethanol or Acetone (as solvent)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add methyl isothiocyanate (1.05 eq) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently refluxed if the reaction is sluggish (monitoring by Thin Layer Chromatography is recommended).
-
Upon completion of the reaction (as indicated by the consumption of the starting amine), the reaction mixture is cooled to room temperature.
-
If a precipitate has formed, it is collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure 1-aryl-3-methylthiourea.
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Bioactivity of Thiourea Derivatives
Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.[1] In the absence of specific data for this compound, this section presents a comparative summary of the bioactivity of structurally similar compounds. This data provides a valuable reference for the potential biological profile of the target compound.
Table 1: Comparative Bioactivity of Selected Thiourea Derivatives
| Compound/Derivative Class | Bioactivity Type | Assay | Result (IC₅₀/MIC) | Reference |
| 1-(2,4-Dichlorophenyl)-3-phenylthiourea | Anticancer | Cytotoxicity against SW620 cells | IC₅₀: 1.5 ± 0.72 µM | [2] |
| 1-(4-Chlorophenyl)-3-(trifluoromethyl)phenylthiourea | Anticancer | Cytotoxicity against SW620 cells | IC₅₀: 7.6 ± 1.75 µM | [2] |
| N-phenyl-N'-aryl/alkylthioureas | Antiviral | Inhibition of Coxsackie virus B1 | Antiviral effect observed | [3] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | DPPH radical scavenging | IC₅₀: 45 µg/mL | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | ABTS radical scavenging | IC₅₀: 52 µg/mL | [4] |
| Fluorophenyl thiourea derivatives | Antidiabetic | α-Amylase inhibition | IC₅₀: 53.307 nM (for 4-fluorophenyl derivative) | [5] |
| Fluorophenyl thiourea derivatives | Antidiabetic | α-Glucosidase inhibition | IC₅₀: 24.928 nM (for 4-fluorophenyl derivative) | [5] |
| Thiourea benzamide derivatives | Antibacterial | MIC against E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC: 40-50 µg/mL | [6] |
Experimental Protocols for Bioactivity Screening
To ensure the reproducibility of bioactivity assessment, detailed experimental protocols for common assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solution in methanol at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well microplate, add a specific volume of the test compound solution at different concentrations.
-
Add a methanolic solution of DPPH to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Method (Antimicrobial Activity - MIC Determination)
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound solution
-
Standard antibiotic/antifungal agent (as positive control)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microplate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Bioactivity Screening Workflow
Caption: A typical workflow for screening the bioactivity of a target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(2,4-Dimethylphenyl)-3-methylthiourea
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(2,4-Dimethylphenyl)-3-methylthiourea. The following guidance is based on the general safety protocols for thiourea and its derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for thiourea compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[3] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Respiratory Protection | In poorly ventilated areas or when the compound is in powdered form, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used to prevent inhalation.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination.[4] In cases of significant exposure risk, a full-body suit may be necessary. |
| Footwear | Closed-toe shoes are required in a laboratory setting to protect against spills.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[5] Read and understand the general safety guidelines for thiourea derivatives.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust. Use a spatula for transfers and conduct these operations over a contained surface.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7]
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, should be segregated as hazardous chemical waste.
-
Containerization: Place solid waste in a designated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in regular trash.[8]
Visualizing Workflows
Safe Handling and Emergency Response Workflow
Caption: A logical workflow for the safe handling of this compound and immediate steps in case of an emergency.
Chemical Waste Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
